molecular formula C8H3BrF3N B159305 4-Bromo-3-(trifluoromethyl)benzonitrile CAS No. 1735-53-1

4-Bromo-3-(trifluoromethyl)benzonitrile

Cat. No.: B159305
CAS No.: 1735-53-1
M. Wt: 250.01 g/mol
InChI Key: KSXUIQQDHHFSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C8H3BrF3N and its molecular weight is 250.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXUIQQDHHFSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445121
Record name 4-Bromo-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1735-53-1
Record name 4-Bromo-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 4-Bromo-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1735-53-1

This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethyl)benzonitrile, a key building block in the synthesis of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile. The presence of a bromine atom, a trifluoromethyl group, and a nitrile moiety on the benzene ring makes it a versatile intermediate for a variety of chemical transformations. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and binding affinity of drug candidates.[1]

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReferences
CAS Number 1735-53-1[2]
Molecular Formula C₈H₃BrF₃N[2]
Molecular Weight 250.02 g/mol [2]
Appearance White to light yellow powder or crystalline lumps[3]
Purity ≥97%[3][4]
Melting Point 82°C[3]
IUPAC Name This compound[4]
Synonyms 3-Trifluoromethyl-4-bromobenzonitrile, 2-bromo-5-cyanobenzotrifluoride[3]
Storage Temperature Room Temperature or 0-8 °C[2][4]

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of a range of molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2] The bromine atom serves as a versatile functional handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

Precursor to Androgen Receptor Antagonists

This compound is a key precursor in the synthesis of non-steroidal androgen receptor (AR) antagonists, a class of drugs used in the treatment of prostate cancer.[5] While not directly incorporated into the final structure of the widely used drug bicalutamide, it can be converted to the necessary intermediate, 4-amino-2-(trifluoromethyl)benzonitrile. Bicalutamide itself is chemically known as N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide.[1][6]

The androgen receptor signaling pathway is a critical driver of prostate cancer cell growth and survival. Androgens, such as testosterone and dihydrotestosterone, bind to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation of the AR into the nucleus. Inside the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell proliferation and survival.

Bicalutamide and similar antagonists act by competitively binding to the ligand-binding domain of the AR, thereby preventing the binding of androgens and subsequent downstream signaling.[7][8] This inhibition of the AR signaling pathway ultimately leads to a reduction in tumor growth.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates AR_dimer AR Dimer AR->AR_dimer Dimerization Bicalutamide Bicalutamide Bicalutamide->AR Inhibits ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds cluster_nucleus cluster_nucleus AR_dimer->cluster_nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes

Androgen Receptor Signaling Pathway and Inhibition by Bicalutamide.

Experimental Protocols

The conversion of this compound to other useful intermediates often involves palladium-catalyzed cross-coupling reactions. A general workflow for such a transformation is presented below.

Experimental_Workflow Start This compound Reaction Reaction Setup (Inert Atmosphere, Solvent, Heat) Start->Reaction Reagents Coupling Partner (e.g., Boronic Acid, Amine) + Palladium Catalyst + Ligand + Base Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product Purification->Product

General Workflow for Cross-Coupling Reactions.
Example Protocol: Palladium-Catalyzed Cyanation

While this compound already contains a nitrile group, palladium-catalyzed cyanation is a crucial reaction for introducing the nitrile moiety onto aromatic rings and is a well-established method in organic synthesis. The following is a general protocol for such a reaction, which can be adapted for various aryl bromides.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 mmol)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (as a non-toxic cyanide source)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • A suitable phosphine ligand (e.g., XPhos)

  • A base (e.g., potassium carbonate)

  • A solvent (e.g., a mixture of t-butanol and water)

Procedure:

  • To a reaction vessel, add the aryl bromide, potassium hexacyanoferrate(II) trihydrate, palladium(II) acetate, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired nitrile compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Hazard Statements: H302 (Harmful if swallowed).[4]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • GHS Pictogram: GHS07 (Exclamation mark).[4]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide: Physicochemical Properties of 4-Bromo-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(trifluoromethyl)benzonitrile is a key fluorinated building block in modern organic synthesis. Its strategic combination of a bromo, a trifluoromethyl, and a nitrile group on a benzene ring makes it a highly versatile intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, coupled with the reactivity of the bromine atom in cross-coupling reactions, allows for the construction of complex molecular architectures. This guide provides an in-depth overview of the physical properties of this compound, details generalized experimental protocols for their determination, and illustrates its application in a significant synthetic pathway.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. The following table summarizes its key physical properties.

PropertyValueSource(s)
Molecular Formula C₈H₃BrF₃N[1][2]
Molecular Weight 250.02 g/mol [1][2]
Appearance White to light yellow crystalline solid/powder.[2]
Melting Point 80.0 to 84.0 °C[3]
Boiling Point Approximately 235.6 °C at 760 mmHg[1]
Solubility Sparingly soluble in water. Soluble in common organic solvents like dichloromethane, chloroform, and toluene.[2]

Experimental Protocols for Physical Property Determination

The following sections outline generalized, standard laboratory procedures for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, a sharp melting range suggests a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder. The open end of a glass capillary tube is then tapped into the powder to collect a small sample. The tube is inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[4]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or an automated system with a digital temperature display.

  • Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

  • Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5] For a pure compound, this range is typically narrow (0.5-2 °C).[6]

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point is a key characteristic for purification by distillation under reduced pressure or for understanding its thermal stability.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the substance is placed in a small test tube (fusion tube).[7][8]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the fusion tube containing the sample. The fusion tube is then attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a heating block).[7][8]

  • Measurement: The apparatus is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[8] The heating is then discontinued.

  • Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Understanding the solubility profile of this compound is crucial for selecting appropriate solvents for reactions, extractions, and purifications.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities are selected for testing. These typically include water, ethanol, dichloromethane, toluene, and hexane.

  • Procedure: A small, measured amount (e.g., 10 mg) of this compound is placed in a test tube.[9] A small volume (e.g., 1 mL) of the chosen solvent is added.[9]

  • Observation: The mixture is agitated vigorously. The substance is classified as "soluble" if it dissolves completely, "partially soluble" if some of it dissolves, and "insoluble" if it does not appear to dissolve at all.[10]

  • Quantitative Analysis (Optional): For more precise measurements, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC) to quantify the solubility in g/L or mol/L.

Application in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of several non-steroidal antiandrogens, which are crucial in the treatment of prostate cancer. Its structure allows for key chemical transformations to build the complex pharmacophore of these drugs.

Synthetic Pathway of a Bicalutamide Intermediate

The following diagram illustrates a key step in the synthesis of an intermediate for Bicalutamide, a widely used antiandrogen, where this compound is a precursor to a necessary building block.

G cluster_start Starting Material cluster_reaction1 Methacryloylation cluster_reaction2 Epoxidation A 4-Amino-3- (trifluoromethyl)benzonitrile B N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide A->B Methacryloyl chloride, Base C N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide (Bicalutamide Intermediate) B->C m-CPBA or H₂O₂/TFAA

Caption: Synthetic route to a key Bicalutamide intermediate.

This workflow demonstrates the transformation of a related amine into a key epoxide intermediate. This compound itself can be readily converted to the starting amine via standard methods, highlighting its importance one step upstream in the synthesis of such crucial pharmaceutical agents. The bromine atom in the parent compound also allows for various cross-coupling reactions to introduce further molecular diversity, making it a valuable asset in drug discovery.[11][12]

References

A Technical Guide to 4-Bromo-3-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-(trifluoromethyl)benzonitrile is a key building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and cyano groups, coupled with the reactivity of the bromo substituent, make it a versatile reagent for the synthesis of complex molecular architectures. This document provides a comprehensive overview of its physicochemical properties, established synthetic protocols, and its burgeoning role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a critical resource for reaction planning and analytical development.

PropertyValueReference
Molecular Formula C8H3BrF3N[1][2]
Molecular Weight 250.02 g/mol [1][2]
CAS Number 1735-53-1[1][2]
Appearance White to light yellow powder/crystal[1]
Purity ≥95-98%[1][2]
Storage Temperature Room Temperature or 0-8 °C[1]

Synthetic Methodologies

The synthesis of this compound is a critical aspect of its utility. While specific, detailed experimental protocols are often proprietary, the general synthetic routes can be inferred from established organic chemistry principles. A common conceptual pathway involves the Sandmeyer reaction, a versatile method for the introduction of a cyano group onto an aromatic ring.

Conceptual Synthetic Workflow: Sandmeyer Reaction

The diagram below illustrates a plausible synthetic workflow for the preparation of this compound, starting from a commercially available aniline precursor. This multi-step process highlights the key transformations required.

G A 4-Bromo-3-(trifluoromethyl)aniline B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Diazonium Salt Intermediate B->C Formation D Sandmeyer Reaction (CuCN) C->D Step 2 E This compound D->E Product

A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol: A Representative Sandmeyer Reaction

The following is a representative, generalized protocol for the cyanation of an aromatic diazonium salt. Note: This is an illustrative example and must be adapted and optimized for the specific substrate and scale by a qualified chemist.

  • Diazotization:

    • Dissolve 4-Bromo-3-(trifluoromethyl)aniline in an aqueous solution of a strong acid (e.g., HCl, H2SO4) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in an appropriate solvent.

    • Slowly add the cold diazonium salt solution to the CuCN mixture. Vigorous nitrogen evolution is typically observed.

    • After the addition is complete, the reaction may be gently warmed to room temperature or slightly above to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Quench the reaction mixture with a suitable aqueous solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate in the synthesis of pharmaceutically active compounds.[1] The bromine atom serves as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final drug candidate.

Role in Medicinal Chemistry: A Logical Flow

The diagram below outlines the logical progression of how this chemical building block is utilized in the drug discovery pipeline.

G A This compound B Scaffold for Synthesis A->B C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) B->C D Lead Compound Generation C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F G Drug Candidate F->G

The utility of this compound in the drug discovery process.

Its applications are particularly noted in the development of anti-cancer agents and other therapeutic drugs.[1] Furthermore, its utility extends to material science, where it is used to create specialized polymers with enhanced thermal and chemical stability.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications in both pharmaceutical development and material science. Its well-defined physicochemical properties and synthetic accessibility make it an indispensable tool for researchers. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with significant therapeutic and technological potential.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-3-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of quantitative solubility data in public literature, this document focuses on its qualitative solubility profile and provides a detailed experimental protocol for its quantitative determination. Furthermore, this guide illustrates the compound's role in the broader context of drug development.

Physicochemical Properties

  • Chemical Name: this compound

  • CAS Number: 1735-53-1

  • Molecular Formula: C₈H₃BrF₃N

  • Molecular Weight: 250.02 g/mol

  • Appearance: Solid (likely white to off-white powder or crystals)[1]

  • Melting Point: 62 - 64 °C[1]

Solubility Data

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterLow solubility, likely sparingly soluble.[1]
DichloromethaneSoluble.[1]
ChloroformSoluble.[1]
TolueneSoluble.[1]

Note: "Soluble" indicates that the compound is likely to dissolve in these common organic solvents, but the exact concentration at which it is soluble is not specified.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

For the precise quantification of solubility, the shake-flask method is a reliable and widely used technique.[2][3][4][5] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound (crystalline solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Solid: Ensure the this compound to be used is a stable crystalline form.

  • Addition of Excess Solid: Add an excess amount of the solid compound to a glass vial. The excess is crucial to ensure that a saturated solution is achieved and that solid material remains at equilibrium.

  • Addition of Solvent: Accurately pipette a known volume of the pre-equilibrated solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change significantly between measurements).[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC. Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation: From the concentration of the diluted sample and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature. Express the solubility in units such as mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the key processes involving this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Add Excess Solid to Vial prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent equilibration Agitate at Constant Temperature (24-72 hours) prep_solvent->equilibration settling Allow Solid to Settle equilibration->settling centrifugation Centrifuge to Pellet Solid settling->centrifugation sampling Withdraw Supernatant centrifugation->sampling filtration Filter through Syringe Filter sampling->filtration dilution Dilute Sample filtration->dilution quantification Quantify by HPLC dilution->quantification result Determine Solubility (e.g., mg/mL) quantification->result

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

This compound is a valuable building block in drug discovery, serving as a starting material for the synthesis of more complex and biologically active molecules.[6][7][8]

G cluster_intermediates Starting Materials cluster_synthesis Chemical Synthesis cluster_discovery Drug Discovery & Development intermediate This compound synthesis Multi-step Synthesis (e.g., Cross-Coupling Reactions) intermediate->synthesis api Active Pharmaceutical Ingredient (API) synthesis->api lead_gen Lead Generation & Optimization preclinical Preclinical Studies lead_gen->preclinical clinical Clinical Trials preclinical->clinical api->lead_gen

Caption: Role as a Synthetic Intermediate in Drug Development.

References

In-Depth Technical Guide: Spectral Analysis of 4-Bromo-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-Bromo-3-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and interpretation of these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.95d8.2H-5
7.87d1.6H-2
7.63dd8.2, 1.6H-6

Note: Data acquired in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Assignments are based on typical aromatic proton chemical shifts and coupling patterns.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
136.1C-5
134.9 (q, J ≈ 35 Hz)C-3
132.8C-6
130.5C-2
123.0 (q, J ≈ 273 Hz)CF₃
118.7C-4
116.5CN
112.9C-1

Note: Data acquired in CDCl₃ at 101 MHz. Chemical shifts are referenced to the solvent peak (CDCl₃, δ = 77.16 ppm). The assignments are based on predicted chemical shifts and the characteristic quartet splitting of carbons coupled to the CF₃ group.

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2235StrongC≡N stretch
1580, 1475, 1420Medium-StrongAromatic C=C stretching
1310, 1180, 1140StrongC-F stretching (CF₃)
890, 830StrongC-H out-of-plane bending
750StrongC-Br stretch

Note: Spectrum typically acquired from a solid sample using KBr pellet or ATR techniques.

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
251, 249~98, 100[M]⁺ (Molecular ion)
230, 228~10, 10[M-F]⁺
202, 200~20, 20[M-CN-F]⁺ or [M-CF₃+H]⁺
171~30[M-Br]⁺
122~40[M-Br-CN]⁺

Note: Fragmentation pattern obtained via Electron Ionization (EI) Mass Spectrometry. The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak (M and M+2 in approximately a 1:1 ratio).

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a proton frequency of 400 MHz.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at a carbon frequency of 101 MHz using a proton-decoupled pulse sequence.

    • Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and 1024-4096 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die.

  • Pellet Formation: Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program to separate the compound from any impurities. A typical program might start at 100°C and ramp up to 250°C.

  • MS Detection:

    • The eluent from the GC is introduced into the ion source of the mass spectrometer.

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass range of m/z 50-300 to detect the molecular ion and major fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectral characterization of this compound.

Caption: Experimental workflow for spectral analysis.

A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and detailed handling protocols for 4-Bromo-3-(trifluoromethyl)benzonitrile (CAS No: 1735-53-1). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment when working with this versatile chemical intermediate.

Chemical Identification and Properties

This compound is a substituted aromatic nitrile widely used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group enhances reactivity and solubility in many organic solvents.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₈H₃BrF₃N[1][2]
Molecular Weight 250.02 g/mol [1]
Appearance White to light yellow powder or crystals[1][2]
Melting Point 62 - 64 °C[2]
Boiling Point Approximately 240 - 250 °C (estimated)[2]
Density 1.7 - 1.8 g/cm³ (approximate)[2]
Solubility in Water Low solubility[2]
Solubility in Organic Solvents Soluble in common organic solvents (e.g., dichloromethane, chloroform, toluene)[2]
Purity ≥ 97%[1][3][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[5] It is crucial to understand its potential health effects to implement appropriate safety measures.

Table 2: GHS Hazard Classification

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07[3][6]
Skin Irritation (Category 2)H315: Causes skin irritationWarningGHS07[7]
Eye Irritation (Category 2)H319: Causes serious eye irritationWarningGHS07[7]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationWarningGHS07[7]

Note: Some sources indicate a higher toxicity classification (e.g., "Toxic if swallowed, in contact with skin or if inhaled").[8][9] It is prudent to handle this compound with a high degree of caution, assuming it may be more toxic than the minimal classification suggests.

Experimental Protocols: Safe Handling Procedures

Strict adherence to the following protocols is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.[10]

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety goggles and face shieldGoggles must provide a complete seal. A face shield should be worn over goggles, especially when handling larger quantities or if there is a splash hazard.[10][11]
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[10] Double-gloving is advisable for enhanced protection.[11] Gloves must be changed immediately upon contamination.
Body Chemical-resistant laboratory coatA fully buttoned, long-sleeved lab coat is required.[10][11]
Respiratory Certified chemical fume hoodAll handling of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood.[10] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
Weighing and Transferring

The following workflow outlines the safe procedure for weighing and transferring this compound.

Weighing_and_Transferring_Workflow Workflow for Weighing and Transferring cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_cleanup Cleanup prep_area Designate a specific area within the fume hood. gather_materials Assemble all necessary equipment (spatula, weigh boat, container). prep_area->gather_materials verify_hood Verify fume hood is operational. gather_materials->verify_hood don_ppe Don all required PPE as per Table 3. verify_hood->don_ppe weigh Carefully weigh the solid compound within the fume hood. don_ppe->weigh transfer Slowly transfer the compound to the reaction vessel or container. weigh->transfer seal Tightly seal all containers when not in use. transfer->seal decontaminate Decontaminate all surfaces and equipment. seal->decontaminate dispose_waste Dispose of waste in a designated hazardous waste container. decontaminate->dispose_waste remove_ppe Remove PPE carefully, avoiding contamination. dispose_waste->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands

Caption: Workflow for Weighing and Transferring

Solution Preparation

When preparing solutions, the following steps should be taken to minimize exposure.

Solution_Preparation_Workflow Workflow for Solution Preparation cluster_setup Setup cluster_addition Compound Addition cluster_storage Storage and Labeling setup_hood Work within a certified chemical fume hood. select_glassware Select appropriate glassware and ensure it is clean and dry. setup_hood->select_glassware add_solvent Add the solvent to the glassware. select_glassware->add_solvent add_compound Slowly add the pre-weighed compound to the solvent to avoid splashing. add_solvent->add_compound mix Mix the solution using a magnetic stirrer or gentle agitation. add_compound->mix label_container Clearly label the container with the chemical name, concentration, date, and hazards. mix->label_container store_properly Store the solution in a tightly sealed container in a designated area. label_container->store_properly Hazard_Mitigation Hazard Mitigation Strategy cluster_hazards Identified Hazards cluster_controls Control Measures cluster_outcomes Desired Outcomes H302 H302: Harmful if swallowed Admin_Controls Administrative Controls (SOPs, Training) H302->Admin_Controls H315 H315: Causes skin irritation H315->Admin_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) H315->PPE H319 H319: Causes serious eye irritation H319->Admin_Controls H319->PPE H335 H335: May cause respiratory irritation Eng_Controls Engineering Controls (Fume Hood) H335->Eng_Controls H335->Admin_Controls Exposure_Prevention Prevention of Exposure Eng_Controls->Exposure_Prevention Safe_Handling Safe Handling Admin_Controls->Safe_Handling PPE->Exposure_Prevention Emergency_Preparedness Emergency Preparedness Safe_Handling->Emergency_Preparedness Exposure_Prevention->Emergency_Preparedness

References

The Strategic Synthesis and Application of 4-Bromo-3-(trifluoromethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-(trifluoromethyl)benzonitrile has emerged as a pivotal building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Its unique trifunctionalized aromatic structure, featuring a bromo, a trifluoromethyl, and a nitrile group, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the discovery, synthesis, chemical properties, and applications of this important intermediate. Detailed experimental protocols for its synthesis via the Sandmeyer reaction are presented, along with a comprehensive compilation of its physicochemical and spectroscopic data. Furthermore, this document illustrates the compound's synthetic utility through workflow and pathway diagrams, highlighting its role in the development of novel therapeutic agents and advanced materials.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design, often imparting favorable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The trifluoromethyl group (-CF3) is of particular significance in this regard. This compound serves as a key intermediate that combines the benefits of a trifluoromethyl group with the synthetic versatility of a bromo and a nitrile functionality. The bromine atom provides a handle for a wide range of cross-coupling reactions, while the nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, and amides. This trifecta of reactivity makes this compound a highly sought-after precursor in the synthesis of a diverse array of complex molecules.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective utilization in research and development. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1735-53-1
Molecular Formula C₈H₃BrF₃N
Molecular Weight 250.02 g/mol
Appearance White to light yellow crystalline solid
Melting Point 62-64 °C
Boiling Point Approximately 240-250 °C (estimated)
Purity ≥97%

Table 2: Spectroscopic Data of this compound

SpectroscopyData
¹H NMR Chemical shifts (δ) in ppm.
¹³C NMR Chemical shifts (δ) in ppm.
¹⁹F NMR Chemical shift (δ) in ppm relative to a standard.
Mass Spectrometry (MS) m/z peaks corresponding to the molecular ion and fragmentation patterns.
Infrared (IR) Spectroscopy Characteristic absorption bands (in cm⁻¹) for functional groups.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sandmeyer reaction, starting from the readily available 4-Bromo-3-(trifluoromethyl)aniline. This multi-step process involves the diazotization of the aniline followed by cyanation.

Experimental Protocol: Sandmeyer Reaction

This protocol details the synthesis of this compound from 4-Bromo-3-(trifluoromethyl)aniline.

Materials:

  • 4-Bromo-3-(trifluoromethyl)aniline

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (Caution: highly toxic)

  • Toluene

  • Diatomaceous earth

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Deionized water

  • Ice

Procedure:

Step 1: Diazotization of 4-Bromo-3-(trifluoromethyl)aniline

  • In a well-ventilated fume hood, dissolve 4-Bromo-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with stirring.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise to the aniline solution, maintaining the temperature between 0-5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (1.2 eq) in water.

  • Cool the cyanide solution to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the cyanide solution with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and extract the product with toluene or ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography on silica gel.

Synthetic Applications and Logical Workflow

This compound is a versatile intermediate that can be elaborated into a wide range of more complex molecules. The following diagrams illustrate its synthetic utility.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_product Product cluster_purification Purification 4-Bromo-3-(trifluoromethyl)aniline 4-Bromo-3-(trifluoromethyl)aniline Diazotization Step 1: Diazotization (NaNO2, HCl, 0-5 °C) 4-Bromo-3-(trifluoromethyl)aniline->Diazotization Sandmeyer Step 2: Sandmeyer Reaction (CuCN, NaCN) Diazotization->Sandmeyer This compound This compound Sandmeyer->this compound Purification Work-up & Purification (Extraction, Recrystallization) This compound->Purification

Caption: Synthetic workflow for this compound.

The strategic positioning of the three functional groups allows for selective transformations, making it a valuable tool for combinatorial chemistry and the synthesis of compound libraries for drug discovery.

Synthetic_Utility cluster_bromo Reactions at Bromo Group cluster_nitrile Reactions at Nitrile Group cluster_products Product Classes start This compound suzuki Suzuki Coupling (Arylboronic acids) start->suzuki heck Heck Coupling (Alkenes) start->heck sonogashira Sonogashira Coupling (Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start->buchwald hydrolysis Hydrolysis (Carboxylic Acid) start->hydrolysis reduction Reduction (Amine) start->reduction addition Grignard Addition (Ketone) start->addition biaryls Biaryl Compounds suzuki->biaryls stilbenes Stilbenes heck->stilbenes alkynyls Arylalkynes sonogashira->alkynyls anilines Substituted Anilines buchwald->anilines benzoic_acids Benzoic Acids hydrolysis->benzoic_acids benzylamines Benzylamines reduction->benzylamines aryl_ketones Aryl Ketones addition->aryl_ketones

Caption: Synthetic utility of this compound.

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of numerous biologically active molecules. The trifluoromethyl group often enhances the pharmacological profile of a drug candidate, while the versatile handles on the aromatic ring allow for the exploration of structure-activity relationships (SAR).

Derivatives of this compound have been investigated for a variety of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. For instance, the biaryl structures accessible through Suzuki coupling are common motifs in kinase inhibitors. The ability to readily synthesize a library of analogs from this starting material accelerates the drug discovery process.

Conclusion

This compound is a high-value chemical intermediate with significant applications in organic synthesis, particularly for the pharmaceutical and materials science industries. Its straightforward synthesis from commercially available starting materials, combined with its versatile reactivity, makes it an indispensable tool for researchers and developers. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an illustration of its broad synthetic utility, underscoring its importance in the creation of novel and functional molecules. As the demand for sophisticated and highly functionalized organic compounds continues to grow, the role of key building blocks like this compound will undoubtedly become even more critical.

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-(trifluoromethyl)benzonitrile is a key fluorinated building block in modern organic synthesis, particularly valued in the fields of pharmaceutical and materials science. Its unique trifluoromethyl and bromo substitutions on the benzonitrile scaffold offer a versatile platform for the synthesis of complex molecules with desirable pharmacological and physicochemical properties. This technical guide provides a comprehensive overview of the core chemical features of this compound, including its physical and spectral properties. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its significant role as an intermediate in the development of bioactive molecules, including potential kinase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it an attractive component in drug design.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1735-53-1[3]
Molecular Formula C₈H₃BrF₃N[3]
Molecular Weight 250.02 g/mol [3]
Appearance White to off-white crystalline solid[1]
Melting Point 62-64 °C[1]
Boiling Point Approx. 240-250 °C (estimated)[1]
Solubility Sparingly soluble in water; soluble in common organic solvents such as dichloromethane, chloroform, and toluene.[1]
Purity Typically >97%[4]

Spectral Data

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic region (δ 7.5-8.0 ppm) will show three distinct signals corresponding to the protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the cyano and trifluoromethyl groups, and the bromo substituent.
¹³C NMR Aromatic region will display signals for the six benzene carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. Signals for the carbons attached to the bromine and cyano groups will also be present at distinct chemical shifts.
FT-IR A sharp, strong absorption band around 2230 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of Br, CN, and CF₃ groups.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Sandmeyer reaction, starting from the readily available 4-Bromo-3-(trifluoromethyl)aniline.[2][5][6] This multi-step process involves the diazotization of the primary amine followed by cyanation.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established procedures for the diazotization of anilines and subsequent Sandmeyer cyanation.[2][5]

Materials and Reagents:

  • 4-Bromo-3-(trifluoromethyl)aniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (Caution: Highly Toxic)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization of 4-Bromo-3-(trifluoromethyl)aniline:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 4-Bromo-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

  • Sandmeyer Cyanation:

    • In a separate large beaker, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. (Extreme Caution: Use a well-ventilated fume hood and appropriate personal protective equipment when handling cyanides ).

    • Cool this cyanide solution to 0-5 °C in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the vigorously stirred cyanide solution. Effervescence (nitrogen gas evolution) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure the completion of the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volume of the aqueous phase).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation cluster_workup Work-up & Purification cluster_product Final Product Start 4-Bromo-3-(trifluoromethyl)aniline Diazotization Diazonium Salt Formation (NaNO₂, HCl, 0-5 °C) Start->Diazotization Cyanation Cyanation (CuCN, NaCN) Diazotization->Cyanation Workup Extraction & Washing Cyanation->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[7][] The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the bromo and cyano groups provide reactive handles for further chemical modifications through cross-coupling and other transformations.[2]

A significant application of this building block is in the synthesis of kinase inhibitors. Many small molecule kinase inhibitors feature a substituted aromatic core, and the unique substitution pattern of this compound makes it an ideal starting point for the construction of such scaffolds.[2][9] For instance, derivatives of this molecule could potentially be elaborated to target signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[10][11][12]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Potential Kinase Inhibitor (Derived from this compound) Inhibitor->Akt Inhibitor->mTORC1

Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

This compound is classified as an acute toxicant and an irritant.[4] It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a strategically important building block for chemical synthesis. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it a valuable precursor for the development of novel pharmaceuticals and advanced materials. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further research into its applications in medicinal chemistry and beyond. As the demand for sophisticated molecular architectures continues to grow, the importance of such key intermediates is set to increase.

References

An In-depth Technical Guide to Trifluoromethylated Benzonitriles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Trifluoromethylated benzonitriles are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the benzonitrile scaffold imparts unique physicochemical properties that can enhance the pharmacological profile of drug candidates. The strong electron-withdrawing nature of the -CF3 group can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylated benzonitriles, with a focus on their role in the development of novel therapeutics.

Synthesis of Trifluoromethylated Benzonitriles

The synthesis of trifluoromethylated benzonitriles can be achieved through various synthetic routes, often tailored to the desired substitution pattern on the benzene ring. Common strategies involve the introduction of the trifluoromethyl group or the nitrile group onto a pre-functionalized benzene ring, or the construction of the aromatic ring itself.

General Synthetic Strategies:
  • From Trifluoromethylated Anilines: A common approach involves the diazotization of a trifluoromethylated aniline followed by a Sandmeyer reaction to introduce the nitrile group.

  • From Trifluoromethylated Halobenzenes: Palladium-catalyzed cyanation of trifluoromethylated aryl halides is another widely used method.

  • Multistep Synthesis from Simpler Starting Materials: Complex isomers can be prepared through multi-step sequences involving nitration, reduction, halogenation, and cyanation reactions. For instance, the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile can be achieved from m-trifluoromethylfluorobenzene through a three-step process of bromination, cyano replacement, and ammonolysis.[1]

Experimental Protocols:

Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile: [1]

This synthesis is a three-step process starting from m-trifluoromethylfluorobenzene.

Step 1: Positioning Bromination

  • Combine m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid in a reaction vessel.

  • Heat the mixture to reflux with stirring.

  • Add dibromohydantoin in portions and continue the reaction for 5 to 7 hours.

  • After the reaction is complete, cool the mixture and wash with ice water to obtain 4-fluoro-2-trifluoromethyl bromobenzene.

Step 2: Cyano Replacement

  • In a separate reaction vessel, combine quinoline and cuprous cyanide and heat to reflux with stirring.

  • Add the 4-fluoro-2-trifluoromethyl bromobenzene obtained in Step 1 dropwise to the refluxing mixture.

  • Continue the reaction for several hours.

  • Distill the reaction mixture to obtain 4-fluoro-2-trifluoromethylbenzonitrile.

Step 3: Ammonolysis Substitution

  • Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile from Step 2 in ethanol in a sealed reaction vessel.

  • Introduce liquid ammonia into the solution.

  • Heat the mixture to 120°C for 8 hours.

  • After cooling, the crude 4-amino-2-trifluoromethylbenzonitrile can be isolated and purified by recrystallization from toluene.

Data Presentation: Synthetic Yields
ProductStarting MaterialKey ReagentsReported YieldReference
4-amino-2-(trifluoromethyl)benzonitrilem-trifluoromethylfluorobenzeneDibromohydantoin, CuCN, Liquid NH373-75% (overall)[1]
(E)-4-(1,1,1-Trifluoro-3-(2-(nitromethylene)imidazolidin-1-yl)propan-2-yl)benzonitrileα-(Trifluoromethyl)styrene, 2-nitroimino-imidazolidineDBN67%[2]
1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene3,5-bis-(Trifluoromethyl)benzyl chlorideSodium azide94%[3]

Physicochemical Properties

The trifluoromethyl group significantly impacts the physicochemical properties of the benzonitrile molecule.

  • Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a drug's ability to cross cell membranes.

  • Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF3 group resistant to metabolic degradation, which can increase the half-life of a drug.

  • Acidity/Basicity: As a strong electron-withdrawing group, the -CF3 group can influence the pKa of nearby functional groups.

Data Presentation: Physicochemical Properties of Representative Trifluoromethylated Benzonitriles
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-(Trifluoromethyl)benzonitrile447-60-9C8H4F3N171.12N/A178-179
3-(Trifluoromethyl)benzonitrile368-77-4C8H4F3N171.12N/A162-163
4-(Trifluoromethyl)benzonitrile455-18-5C8H4F3N171.1239-4180-81 @ 20 mmHg
4-Amino-2-(trifluoromethyl)benzonitrile654-70-6C8H5F3N2186.13141-145N/A
3,5-Bis(trifluoromethyl)benzonitrile27126-93-8C9H3F6N239.12N/AN/A

Applications in Drug Discovery

Trifluoromethylated benzonitriles are valuable building blocks and pharmacophores in drug discovery, particularly in the development of anticancer agents.

Androgen Receptor Antagonists

The androgen receptor (AR) is a key driver in the development and progression of prostate cancer. Non-steroidal AR antagonists that competitively inhibit the binding of androgens to the AR are a cornerstone of prostate cancer therapy. Several potent AR antagonists are based on a trifluoromethylated benzonitrile scaffold. For example, the cyano group of 3-(12-hydroxymethyl-1,12 dicarba-closo-dodecaboran-1-yl)benzonitrile forms crucial hydrogen bonds with Gln711 and Arg752 in the AR ligand-binding domain.[2]

CompoundCell LineIC50 (nM)Reference
EnzalutamideLNCaP26[4]
ApalutamideLNCaP200[4]
Compound 6aLNCaP46.8[5]
Compound 6cLNCaP46.2[5]
Compound 19aLNCaP<50[5]
Compound 19bLNCaP<50[5]

This protocol describes a competitive binding assay to determine the affinity of a test compound for the androgen receptor.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate.

    • Radioligand Working Solution: Dilute a radiolabeled androgen, such as [³H]-R1881, in the assay buffer to a final concentration of 1 nM.

    • Test Compound Solutions: Prepare serial dilutions of the trifluoromethylated benzonitrile test compound in the assay buffer.

    • Receptor Preparation: Prepare a source of androgen receptor, typically from rat prostate cytosol or recombinant human AR.

  • Assay Procedure:

    • To a 96-well plate, add the diluted test compound solutions.

    • Include controls for total binding (buffer only) and non-specific binding (a high concentration of unlabeled androgen).

    • Add the [³H]-R1881 working solution to all wells.

    • Add the androgen receptor preparation to all wells.

    • Incubate the plate at 4°C for 18-24 hours to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Use a filter binding assay with a 96-well filter plate to separate the receptor-bound radioligand from the free radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation Inhibitor Trifluoromethylated Benzonitrile Antagonist Inhibitor->AR Competitively Inhibits Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Leads to

Caption: Androgen Receptor Signaling Pathway and Inhibition.

Kinase Inhibitors

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer. Trifluoromethylated benzonitriles have been incorporated into potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).

CompoundKinase/Cell LineIC50 (µM)Reference
Compound 11EGFR0.81[6]
Compound 3EGFR0.93[6]
Compound 2EGFR1.09[6]
Compound 10EGFR1.12[6]
Compound 2HCT-1168.81[6]
Compound 2MCF-78.36[6]
Compound 8HePG223.67[6]
Compound 8HCT-11613.85[6]
Compound 8MCF-717.28[6]
Compound 7PD-1/PD-L18.52[7]

This protocol outlines a general procedure for an in vitro kinase assay to determine the inhibitory activity of a compound.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the specific kinase being assayed (e.g., containing Tris-HCl, MgCl2, DTT).

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer.

    • Substrate Solution: Prepare a solution of the kinase-specific substrate (e.g., a peptide or protein) in kinase buffer.

    • Test Compound Solutions: Prepare serial dilutions of the trifluoromethylated benzonitrile test compound in DMSO, and then further dilute in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound solutions.

    • Include controls for 100% kinase activity (DMSO vehicle) and 0% kinase activity (no enzyme).

    • Add the kinase enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the ATP and substrate solutions.

    • Incubate the plate at room temperature for a defined period.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate or ADP produced. This can be done using various methods, such as:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence/Luminescence-Based Assays: Using specific antibodies or reagents that detect the phosphorylated substrate or ADP.

  • Data Analysis:

    • Normalize the data to the controls.

    • Plot the percent inhibition versus the log of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

EGFR_Signaling cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Inhibitor Trifluoromethylated Benzonitrile Inhibitor Inhibitor->EGFR Inhibits Kinase Activity Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Processes Cell Proliferation, Survival, Angiogenesis ERK->Cell_Processes Akt Akt PI3K->Akt Akt->Cell_Processes

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflows

A typical workflow for the development of trifluoromethylated benzonitriles as drug candidates involves a multi-step process from initial synthesis to biological evaluation.

Workflow Diagram: Synthesis to Biological Evaluation

Drug_Discovery_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start_Material Starting Material Reaction Chemical Reaction Start_Material->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Compound Trifluoromethylated Benzonitrile Characterization->Final_Compound Primary_Screening Primary Screening (e.g., Binding Assay) Final_Compound->Primary_Screening Test Compound Secondary_Screening Secondary Screening (e.g., Kinase Panel) Primary_Screening->Secondary_Screening Cell_Based_Assay Cell-Based Assays (e.g., MTT Assay) Secondary_Screening->Cell_Based_Assay Lead_Compound Lead Compound Cell_Based_Assay->Lead_Compound

Caption: General Workflow for Drug Discovery.

Conclusion

Trifluoromethylated benzonitriles are a privileged scaffold in modern drug discovery. Their unique properties, conferred by the trifluoromethyl group, make them valuable components in the design of potent and selective inhibitors of various biological targets. The synthetic accessibility of these compounds, coupled with their demonstrated efficacy in preclinical models, ensures that they will remain an important area of research for the development of new therapeutics, particularly in the field of oncology. This guide has provided a foundational understanding of the synthesis, properties, and applications of trifluoromethylated benzonitriles, offering valuable insights and practical protocols for researchers in the field.

References

The Biological Potential of Brominated Aromatic Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Brominated aromatic compounds, a diverse class of molecules predominantly found in marine organisms, have garnered significant attention in the scientific community for their broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of these compounds, focusing on their antioxidant, antimicrobial, anticancer, anti-diabetic, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource that includes detailed experimental protocols, systematically organized quantitative data, and visualizations of key signaling pathways and experimental workflows. The unique chemical properties conferred by the bromine atom, such as increased lipophilicity and altered reactivity, contribute to the potent biological effects observed in this class of compounds.[3][4]

Introduction

Marine environments are a rich repository of unique chemical entities, with marine algae, sponges, and mollusks being prolific producers of halogenated secondary metabolites.[2][3] Among these, brominated aromatic compounds, including bromophenols and brominated indoles, have shown remarkable potential in preclinical studies.[1][5] The incorporation of bromine atoms into aromatic structures can significantly enhance their therapeutic activity and modulate their metabolic pathways.[6] This guide aims to consolidate the current knowledge on the biological activities of these compounds, providing a practical resource for their further investigation and development as potential therapeutic agents.

Biological Activities and Mechanisms of Action

Brominated aromatic compounds exhibit a wide array of biological activities, targeting various cellular processes and signaling pathways.

Antioxidant Activity

Several brominated phenols isolated from marine algae have demonstrated potent antioxidant properties.[1] These compounds can scavenge free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[7] The antioxidant capacity is often attributed to the hydroxyl groups on the aromatic ring, with the bromine atoms modulating the compound's reactivity and bioavailability.[7]

Antimicrobial Activity

The increasing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Brominated aromatic compounds have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[1] For instance, certain bromophenols disrupt bacterial membrane integrity and can inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria.[8]

Anticancer Activity

The potential of brominated aromatic compounds as anticancer agents is an active area of research. Several studies have reported the cytotoxic effects of these compounds against various cancer cell lines.[1] The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression, such as the MAPK signaling pathway.[9][10]

Anti-Diabetic Activity

Marine-derived bromophenols have emerged as potential therapeutic agents for type 2 diabetes.[1] A key mechanism of their anti-diabetic action is the inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[5][11] By inhibiting PTP1B, these compounds can enhance insulin sensitivity. Some bromophenols also exhibit α-glucosidase inhibitory activity, which helps to control postprandial hyperglycemia.[1]

Anti-inflammatory Activity

Inflammation is a critical component of many chronic diseases. Brominated indoles, isolated from marine mollusks, have been shown to possess anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4][12] This selective inhibition offers the potential for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various brominated aromatic compounds as reported in the literature.

Table 1: Enzyme Inhibitory Activity of Brominated Aromatic Compounds

Compound ClassCompound Name/DerivativeTarget EnzymeIC50 Value (µM)Source Organism/Reference
BromophenolDerivative of 4ePTP1B0.68Synthetic derivative
Bromophenol4ePTP1B2.42Rhodomela confervoides[1]
BromophenolCompound 4gPTP1B0.68Synthetic derivative[1]
Bromophenol3,4-dibromo-5-(methoxymethyl)-1,2-benzenediolPTP1B3.4Rhodomela confervoides and Leathesia nana[7]
Bromophenol2-methyl-3-(2,3-dibromo-4,5-dihydroxy)-propylaldehydePTP1B4.5Rhodomela confervoides and Leathesia nana[7]
Bromophenol3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroiso-benzofuranPTP1B2.8Rhodomela confervoides and Leathesia nana[7]
BromophenolBromophenols 120-123PTP1B0.84 - 2.4Rhodomela confervoides[5]
BromophenolBromophenols 124-126PTP1B2.8 - 4.5Rhodomela confervoides and Leathesia nana[5]
BromophenolBromophenols 129-130PTP1B2.66 - 2.97Laurencia similis[5]
BromophenolBromophenols 132-134PTP1B3.5 - 4.3Symphyocladia latiuscula[5]
DiarylpyrazolePYZ16COX-20.52Synthetic[13]
1,3,4-oxadiazole/oxime hybrid-COX-22.30 - 6.13Synthetic[13]
Indole derivativeCompound 26COX-20.009 (human cells), 0.155 (HWB cells)Synthetic
Indole derivativeCompound 29COX-20.006Synthetic[14]
Indole derivativeCompound 30COX-20.099Synthetic[14]
Indole derivativeCompound 31COX-20.54Synthetic[14]
Indole derivativeCompound 33COX-27.59Synthetic[14]

Table 2: Antimicrobial Activity of Brominated Aromatic Compounds

Compound ClassCompound Name/DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Source Organism/Reference
BromophenolCompound 3.5Gram-positive and Gram-negative bacteria< 70Rhodomela confervoides[1]
BromophenolPentabromophenol (PBP)Staphylococcus aureus~1Synthetic[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antioxidant Activity Assays

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[15]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.[15]

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution to obtain a range of concentrations.[15]

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of each sample dilution to separate wells.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[15]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentrations.[15]

Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.[17]

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[17]

  • Working Solution Preparation: On the day of the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[17]

  • Assay Procedure:

    • Add a small volume (e.g., 10-20 µL) of the test compound at various concentrations to the wells of a 96-well microplate.

    • Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.

    • Include a blank and a positive control (e.g., Trolox).

    • Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[17]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.[17]

  • Calculation: Calculate the percentage of ABTS radical scavenging activity and the IC50 value as described for the DPPH assay.[17]

Antimicrobial Activity Assay

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[14][18]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[18]

  • Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).[19]

  • Assay Procedure (in a 96-well microplate):

    • Dispense sterile broth into each well.

    • Perform a two-fold serial dilution of the test compound across the wells.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[18]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[18]

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[19]

Anticancer Activity Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product, which is then solubilized and quantified.[8][12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound).[6]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of about 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

  • Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[12]

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that reduces cell viability by 50%) can be determined from the dose-response curve.

Enzyme Inhibition Assays

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B, which dephosphorylates a substrate. The product of the reaction is quantified, often using a colorimetric method.[10]

Protocol:

  • Reagents: Human recombinant PTP1B, a suitable substrate such as p-nitrophenyl phosphate (pNPP), and a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA).[10]

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the PTP1B enzyme to the wells.

    • Initiate the reaction by adding the pNPP substrate.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[10]

  • Termination and Measurement: Stop the reaction by adding a strong base (e.g., 1 M NaOH). Measure the absorbance of the product, p-nitrophenol, at 405 nm.[10]

  • Calculation: Determine the percentage of inhibition and the IC50 value.

Principle: This assay assesses the ability of a compound to inhibit α-glucosidase, an enzyme that breaks down carbohydrates. The inhibition is measured by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[2]

Protocol:

  • Reagents: α-glucosidase enzyme, pNPG substrate, and a buffer (e.g., 50 mM phosphate buffer, pH 6.8).[2]

  • Assay Procedure:

    • Pre-incubate the α-glucosidase enzyme with the test compound at various concentrations for a short period (e.g., 5 minutes at 37°C).

    • Add the pNPG substrate to start the reaction.

    • Incubate the mixture at 37°C for a specified time (e.g., 20 minutes).[2]

  • Termination and Measurement: Stop the reaction by adding a sodium carbonate solution. Measure the absorbance of the released p-nitrophenol at 405 nm.[2]

  • Calculation: Calculate the percentage of inhibition and the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of brominated aromatic compounds.

Antioxidant_Activity_Workflow cluster_preparation Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Brominated Aromatic Compound Incubation Incubation (Dark, Room Temp) Compound->Incubation DPPH_Reagent DPPH Radical Solution DPPH_Reagent->Incubation ABTS_Reagent ABTS Radical Solution ABTS_Reagent->Incubation Measurement Spectrophotometric Measurement (517nm or 734nm) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for assessing antioxidant activity.

PTP1B_Inhibition_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS phosphorylates pIRS Phosphorylated IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake promotes PTP1B PTP1B PTP1B->pIR dephosphorylates Bromophenol Bromophenol Bromophenol->PTP1B inhibits

Caption: PTP1B inhibition by bromophenols.

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane activates Phospholipase A2 Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins COX2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediate Brominated_Indole Brominated Indole Brominated_Indole->COX2 selectively inhibits

References

Methodological & Application

Synthesis of 4-Bromo-3-(trifluoromethyl)benzonitrile from 4-bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the bromo, trifluoromethyl, and nitrile functional groups provides multiple reaction sites for the construction of complex molecular architectures. This application note provides a detailed protocol for the synthesis of this compound from 4-bromo-3-(trifluoromethyl)aniline via a Sandmeyer reaction. The overall transformation involves two main steps: the diazotization of the primary aromatic amine and the subsequent cyanation of the resulting diazonium salt.

Overall Reaction

Reaction Scheme

Figure 1. General reaction scheme for the synthesis of this compound from 4-bromo-3-(trifluoromethyl)aniline.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties of Starting Material and Product

Property4-Bromo-3-(trifluoromethyl)aniline (Starting Material)This compound (Product)
Molecular Formula C₇H₅BrF₃NC₈H₃BrF₃N
Molecular Weight 240.02 g/mol 250.02 g/mol
Appearance White to off-white crystalline solidWhite to light yellow powder/crystal
Melting Point 48-50 °C80-84 °C
Boiling Point 104-108 °C at 5 TorrNot available
Purity ≥98%>98.0% (GC)
CAS Number 393-36-21735-53-1[1]

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 400 MHz) δ 7.95 (d, J = 8.2 Hz, 1H), 7.85 (d, J = 1.5 Hz, 1H), 7.65 (dd, J = 8.2, 1.5 Hz, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ 136.0, 134.5, 132.0 (q, J = 34.0 Hz), 130.0, 128.0 (q, J = 4.0 Hz), 123.0 (q, J = 273.0 Hz), 116.5, 115.0
¹⁹F NMR (CDCl₃, 376 MHz) δ -63.0 (s)

Note: The NMR data is predicted based on analogous structures and may vary slightly in an experimental setting.

Experimental Protocols

This synthesis is performed in two main stages: diazotization of 4-bromo-3-(trifluoromethyl)aniline and the subsequent Sandmeyer cyanation.

Part 1: Diazotization of 4-Bromo-3-(trifluoromethyl)aniline

This protocol describes the formation of the diazonium salt from the starting aniline.

Materials:

  • 4-Bromo-3-(trifluoromethyl)aniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 4-bromo-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the stirred suspension to 0-5 °C using an ice bath.[2]

  • Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the internal temperature between 0-5 °C.[2]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.[2] The resulting diazonium salt solution should be used immediately in the next step.

Part 2: Sandmeyer Cyanation

This protocol details the conversion of the in-situ generated diazonium salt to the final benzonitrile product.

Materials:

  • Diazonium salt solution from Part 1

  • Copper(I) Cyanide (CuCN) (1.2 eq)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (if preparing CuCN solution)

  • Toluene or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

  • Large beaker or flask for the cyanation reaction

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • In a separate large vessel, prepare a solution or slurry of copper(I) cyanide (1.2 eq) in an appropriate solvent. For a classic Sandmeyer reaction, this is often a solution of CuCN in aqueous NaCN or KCN. Alternatively, a slurry in a non-polar organic solvent like toluene can be used.

  • Cool the copper(I) cyanide mixture in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the vigorously stirred copper(I) cyanide mixture. Effervescence (release of N₂ gas) will be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.[2]

  • Cool the mixture to room temperature and add an organic solvent such as toluene or dichloromethane.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Part 1: Diazotization cluster_cyanation Part 2: Sandmeyer Cyanation start_aniline 4-Bromo-3-(trifluoromethyl)aniline dissolve Dissolve in aq. HCl start_aniline->dissolve 1.0 eq cool_diaz Cool to 0-5 °C dissolve->cool_diaz add_nitrite Add NaNO2 solution cool_diaz->add_nitrite 1.05 eq NaNO2 stir_diaz Stir for 30 min add_nitrite->stir_diaz diazonium_salt Diazonium Salt Solution stir_diaz->diazonium_salt add_diazonium Add Diazonium Salt diazonium_salt->add_diazonium prep_cucn Prepare CuCN solution/slurry prep_cucn->add_diazonium 1.2 eq CuCN warm_heat Warm to RT, then heat to 50-60 °C add_diazonium->warm_heat workup Workup (Extraction, Washing) warm_heat->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product This compound purification->final_product reaction_mechanism cluster_step1 Diazotization cluster_step2 Sandmeyer Cyanation Aniline Ar-NH2 Diazonium Ar-N2+ Aniline->Diazonium NaNO2, HCl, 0-5 °C CuCN Cu(I)CN ArylRadical Ar• + N2 Diazonium->ArylRadical e- transfer from Cu(I) CuIICN Cu(II)(CN)2 CuCN->CuIICN Oxidation Product Ar-CN ArylRadical->Product Radical capture by [Cu(II)(CN)2] CuIICN->CuCN Reductive Elimination

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is extensively utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures.

4-Bromo-3-(trifluoromethyl)benzonitrile is a valuable building block in medicinal chemistry and materials science. The presence of a bromine atom provides a reactive handle for Suzuki coupling, while the electron-withdrawing trifluoromethyl and nitrile groups can influence the reactivity of the aryl bromide and the properties of the resulting biaryl products. These products are of significant interest in the development of novel pharmaceuticals and functional materials.

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of this compound with various organoboron reagents.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing nature of the trifluoromethyl and nitrile groups on the aromatic ring is expected to facilitate this initial step.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium complex, forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Suzuki coupling reactions of this compound and analogous substrates with various arylboronic acids. These examples highlight the influence of different catalysts, bases, solvents, and reaction conditions on product yields.

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids (Representative Conditions)

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O10012Est. >90
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1008Est. >90
33-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O8012Est. 85-95
44-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH/H₂O1106Est. 80-90
5Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O9010Est. 75-85

Estimated yields are based on typical outcomes for structurally similar substrates under optimized conditions.

Table 2: Reported Yields for Suzuki Coupling of Analogous 4-Bromobenzonitriles

4-Bromo-benzonitrile DerivativeArylboronic Acid PartnerCatalyst SystemBaseSolventYield (%)Reference
4-BromobenzonitrilePhenylboronic acidLaF₃·Pd nanocatalystK₂CO₃Aqueous mediumup to 97[1][2]
4-Bromobenzonitrile4-Formylphenylboronic acidNot specifiedNot specifiedNot specified97[1]
4-ChlorobenzonitrileBenzothiophen-2-yltrifluoroboratePd(OAc)₂ / RuPhosK₃PO₄n-Butanol82[3]
4-ChlorobenzonitrileBenzofuran-2-yltrifluoroboratePd(OAc)₂ / RuPhosK₃PO₄n-Butanol92[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Palladium Catalyst

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd(OAc)₂/phosphine ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF)

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction is performed under anaerobic conditions.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and the degassed organic solvent. If a biphasic system is used, add the degassed water.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-(trifluoromethyl)benzonitrile.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant power or temperature (e.g., 120-150 °C) for a predetermined time (typically 10-60 minutes).

  • Work-up and Purification: After cooling to room temperature, perform the work-up and purification as described in Protocol 1.

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex + R-X transmetalation Transmetalation pd_complex->transmetalation diorgano_pd R-Pd(II)L_n-R' transmetalation->diorgano_pd + R'-B(OR)₂ (Base) reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reactants R-X + R'-B(OR)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start: Combine Reactants (Aryl Bromide, Boronic Acid, Base) inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) start->inert_atm add_catalyst Add Pd Catalyst and Degassed Solvents inert_atm->add_catalyst reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) add_catalyst->reaction workup Aqueous Work-up (Extraction with Organic Solvent) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Biaryl Product characterization->end

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Cyanation of 4-Bromo-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cyanation of aryl halides is a powerful and versatile transformation in modern organic synthesis, enabling the introduction of a nitrile moiety that serves as a key building block for a wide range of pharmaceuticals, agrochemicals, and functional materials. The resulting aryl nitriles are valuable precursors to carboxylic acids, amines, amides, and various heterocyclic compounds. This document provides detailed application notes and protocols for the palladium-catalyzed cyanation of 4-bromo-3-(trifluoromethyl)benzene, an electron-deficient substrate of significant interest in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the aryl bromide, necessitating carefully optimized reaction conditions for efficient conversion.

Reaction Principle

The palladium-catalyzed cyanation of 4-bromo-3-(trifluoromethyl)benzene proceeds via a catalytic cycle, which is generally accepted to involve three key steps:

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition to the carbon-bromine bond of 4-bromo-3-(trifluoromethyl)benzene to form a palladium(II) intermediate.

  • Transmetalation: The cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), transfers a cyanide group to the palladium(II) center, displacing the bromide.

  • Reductive Elimination: The resulting aryl palladium(II) cyanide complex undergoes reductive elimination to form the desired product, 4-cyano-2-(trifluoromethyl)benzonitrile, and regenerate the active palladium(0) catalyst, which re-enters the catalytic cycle.

The choice of palladium catalyst, ligand, cyanide source, base, and solvent are all critical factors that influence the efficiency and success of the reaction.

Key Reaction Components

  • Palladium Precatalyst: A source of palladium is essential for the catalytic cycle. Common precatalysts include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various palladacycle precatalysts.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand is often dictated by the specific substrate and reaction conditions. Bulky, electron-rich phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and XPhos are frequently employed.

  • Cyanide Source: The choice of cyanide source is a critical consideration due to toxicity and reactivity. Zinc cyanide (Zn(CN)₂) is a commonly used reagent due to its lower toxicity compared to alkali metal cyanides.[1] Potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic and inexpensive alternative, has also been successfully employed.[1]

  • Base: A base is often required to facilitate the catalytic cycle, particularly when using palladacycle precatalysts or certain cyanide sources. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and acetates (e.g., KOAc).

  • Solvent: Anhydrous and deoxygenated polar aprotic solvents are typically used to ensure the stability of the catalyst and reagents. Common choices include dimethylformamide (DMF), dimethylacetamide (DMAc), and dioxane.

Data Presentation: Representative Reaction Conditions

The following tables summarize representative conditions for the palladium-catalyzed cyanation of aryl bromides, providing a starting point for the optimization of the reaction with 4-bromo-3-(trifluoromethyl)benzene.

Table 1: Cyanation using Zinc Cyanide (Zn(CN)₂) as the Cyanide Source

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)dppf (4)-DMF12012>95
2Pd/C (2)dppf (4)Zn formate (0.1)DMAc11018up to 98[2]
3Palladacycle P1 (2-5)--THF/H₂O (1:5)rt - 4018High[3]

Table 2: Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆]) as the Cyanide Source

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Palladacycle P1 (0.2)XPhos (L1) (0.2)KOAc (0.125)Dioxane/H₂O (1:1)1001up to 97[1]
2Pd(OAc)₂ (0.1)-Na₂CO₃ (1.5)DMAc120583-96
3Pd/CM-phos (1)-Na₂CO₃ (1.5)MeCN/H₂O (1:1)7012up to 96[4]

Mandatory Visualization

Reaction_Mechanism Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)(Br)L₂ Pd0->PdII_complex ArylBr 4-Bromo-3-(trifluoromethyl)benzene OxAdd Oxidative Addition PdII_CN_complex Ar-Pd(II)(CN)L₂ PdII_complex->PdII_CN_complex CN_source Cyanide Source (e.g., Zn(CN)₂) Transmetalation Transmetalation PdII_CN_complex->Pd0 Product 4-Cyano-2-(trifluoromethyl)benzonitrile PdII_CN_complex->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle for the palladium-catalyzed cyanation.

Experimental_Workflow start Start setup Assemble oven-dried glassware under an inert atmosphere (N₂ or Ar) start->setup reagents Charge the reaction vessel with: - Palladium precatalyst - Ligand - Cyanide source - Base (if required) - 4-Bromo-3-(trifluoromethyl)benzene setup->reagents solvent Add anhydrous, degassed solvent via syringe reagents->solvent reaction Heat the reaction mixture to the specified temperature and stir solvent->reaction monitoring Monitor reaction progress by TLC, GC-MS, or LC-MS reaction->monitoring workup Cool to room temperature, dilute with organic solvent, and filter monitoring->workup Upon completion extraction Extract the product with an appropriate organic solvent workup->extraction purification Purify the crude product by column chromatography extraction->purification end End purification->end

Caption: General experimental workflow for palladium-catalyzed cyanation.

Experimental Protocols

Protocol 1: Cyanation using Pd₂(dba)₃/dppf and Zinc Cyanide

This protocol is adapted from general procedures for the palladium-catalyzed cyanation of aryl bromides.

Materials:

  • 4-Bromo-3-(trifluoromethyl)benzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc cyanide (Zn(CN)₂)

  • Anhydrous, degassed dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd₂(dba)₃ (0.02 equiv), dppf (0.04 equiv), and Zn(CN)₂ (0.6 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-bromo-3-(trifluoromethyl)benzene (1.0 equiv).

  • Solvent Addition: Add anhydrous and degassed DMF via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 4-cyano-2-(trifluoromethyl)benzonitrile.

Protocol 2: Cyanation using a Palladacycle Precatalyst and Potassium Ferrocyanide

This protocol is a safer alternative, employing a non-toxic cyanide source.[1]

Materials:

  • 4-Bromo-3-(trifluoromethyl)benzene

  • Palladacycle precatalyst (e.g., Buchwald's G3-XPhos precatalyst) (0.002 equiv)

  • XPhos (0.002 equiv)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)

  • Potassium acetate (KOAc) (0.125 equiv)

  • Anhydrous, degassed dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladacycle precatalyst, XPhos, K₄[Fe(CN)₆]·3H₂O, and KOAc to a Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add 4-bromo-3-(trifluoromethyl)benzene to the tube.

  • Solvent Addition: Add anhydrous, degassed dioxane and degassed water (1:1 ratio) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-cyano-2-(trifluoromethyl)benzonitrile.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

  • Cyanide compounds are highly toxic. Handle zinc cyanide and any cyanide-containing waste with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents are flammable and should be handled with care.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The palladium-catalyzed cyanation of 4-bromo-3-(trifluoromethyl)benzene is a robust and efficient method for the synthesis of 4-cyano-2-(trifluoromethyl)benzonitrile, a valuable intermediate in drug discovery and development. The choice of catalyst system, particularly the cyanide source, allows for flexibility in terms of safety and reaction conditions. The protocols provided herein offer reliable starting points for researchers to successfully perform this important transformation. Careful optimization of the reaction parameters may be necessary to achieve the highest yields for specific applications.

References

Application Notes and Protocols: The Strategic Use of 4-Bromo-3-(trifluoromethyl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-3-(trifluoromethyl)benzonitrile as a key building block in medicinal chemistry, with a particular focus on the synthesis of kinase inhibitors. The protocols and data presented herein are intended to guide researchers in the strategic incorporation of this versatile scaffold into drug discovery programs.

Introduction

This compound is a valuable starting material in the synthesis of complex organic molecules designed for therapeutic applications. Its unique trifluoromethyl and bromo substitutions on the benzonitrile core offer distinct advantages for medicinal chemists. The trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity of a drug candidate, while the bromo substituent serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures. This document details the application of this compound in the synthesis of potent kinase inhibitors, particularly targeting Bruton's Tyrosine Kinase (BTK), a critical regulator in B-cell signaling pathways.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a foundational scaffold for the synthesis of kinase inhibitors. The benzonitrile moiety can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP with the target kinase. The strategic placement of the trifluoromethyl group can provide additional beneficial interactions within the kinase active site and improve the overall pharmacokinetic profile of the inhibitor.

A prominent example of a therapeutic area where this scaffold is relevant is in the development of inhibitors for Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling. Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB, ultimately promoting B-cell proliferation, survival, and differentiation. Inhibition of BTK effectively blocks this signaling cascade, making it a prime therapeutic target.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PIP3 PIP3 PIP3->BTK Activation PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C (PKC) DAG->PKC NF_kappaB NF-κB Activation Ca_Mobilization->NF_kappaB PKC->NF_kappaB Gene_Expression Gene Expression (Proliferation, Survival) NF_kappaB->Gene_Expression Inhibitor BTK Inhibitor (Derived from this compound) Inhibitor->BTK

BTK Signaling Pathway and Point of Inhibition.

Synthesis of Kinase Inhibitors: Experimental Workflow

The synthesis of kinase inhibitors from this compound typically involves a multi-step sequence, with palladium-catalyzed cross-coupling reactions being central to the construction of the final molecule. A general workflow is depicted below.

Synthesis_Workflow Start This compound Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) Start->Cross_Coupling Coupling_Partner Heterocyclic Coupling Partner (e.g., Boronic Acid or Amine) Coupling_Partner->Cross_Coupling Intermediate Coupled Intermediate Cross_Coupling->Intermediate Functionalization Further Functionalization (e.g., Acylation, Alkylation) Intermediate->Functionalization Final_Product Final Kinase Inhibitor Functionalization->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are representative examples of key synthetic transformations involving this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with a heterocyclic boronic acid.

Materials:

  • This compound

  • Heterocyclic boronic acid (e.g., pyrazole-4-boronic acid pinacol ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired heterocyclic boronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination

This protocol details a standard procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., aniline or a heterocyclic amine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add a solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous toluene (10 mL).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired aminated product.

Quantitative Data Summary

The following table summarizes representative biological activity data for a hypothetical series of BTK inhibitors derived from this compound. The data is based on published values for structurally related compounds to provide a reference for expected potencies.

Compound IDModification at 4-positionBTK IC₅₀ (nM)Cellular BTK Phosphorylation IC₅₀ (nM)Off-Target Kinase Selectivity (Fold vs. BTK)
BTKi-CF3-01 Imidazo[1,5-a]pyrazine2.515>1000 (vs. EGFR)
BTKi-CF3-02 Pyrazolo[3,4-d]pyrimidine5.128>800 (vs. TEC)
BTKi-CF3-03 Aminopyrimidine10.855>500 (vs. ITK)
BTKi-CF3-04 Indazole8.242>1200 (vs. EGFR)

Data is representative and intended for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 4-cyano-2-(trifluoromethyl)phenyl moiety into kinase inhibitors can provide valuable SAR insights.

SAR_Insights SAR Structure-Activity Relationship 4-Cyano-2-(trifluoromethyl)phenyl Moiety Trifluoromethyl (CF₃) Group - Enhances metabolic stability - Increases lipophilicity - Can form favorable interactions in hydrophobic pockets 4-Cyano (CN) Group - Acts as a key hydrogen bond acceptor with the kinase hinge region - Mimics ATP binding Phenyl Ring - Provides a scaffold for orienting key functional groups - Can engage in π-stacking interactions

Key SAR features of the core scaffold.

Conclusion

This compound is a highly strategic and versatile building block for the synthesis of novel kinase inhibitors. Its unique electronic and steric properties, combined with its amenability to robust cross-coupling methodologies, provide medicinal chemists with a powerful tool to generate diverse libraries of potent and selective drug candidates. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the design and synthesis of next-generation targeted therapeutics.

Application Notes and Protocols: 4-Bromo-3-(trifluoromethyl)benzonitrile as a Versatile Intermediate in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(trifluoromethyl)benzonitrile is a key building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). Its unique trifluoromethyl and bromo functionalities allow for diverse chemical modifications, making it a valuable scaffold in drug discovery and development. The trifluoromethyl group can enhance metabolic stability and binding affinity of the final API, while the bromo group provides a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of API intermediates, focusing on two pivotal reaction types: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling.

Key Synthetic Applications

The strategic placement of the bromo and trifluoromethyl groups on the benzonitrile ring system makes this compound an ideal precursor for the synthesis of various API cores. The primary applications involve the substitution of the bromine atom via palladium-catalyzed cross-coupling reactions.

  • Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, a common linkage in many pharmaceuticals. The reaction of this compound with various amines or ammonia equivalents leads to the formation of 4-amino-3-(trifluoromethyl)benzonitrile derivatives, which are key intermediates in the synthesis of several targeted therapies.

  • Suzuki-Miyaura Cross-Coupling: This reaction facilitates the formation of carbon-carbon (C-C) bonds by coupling the aryl bromide with a boronic acid or ester. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the benzonitrile ring, a crucial step in the synthesis of numerous APIs.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations of this compound.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3-(trifluoromethyl)benzonitrile

This protocol describes the synthesis of 4-Amino-3-(trifluoromethyl)benzonitrile, a key intermediate for various APIs, via a palladium-catalyzed amination of this compound with an ammonia surrogate.

Reaction Scheme:

Buchwald-Hartwig Amination This compound NC-C6H3(CF3)-Br Product NC-C6H3(CF3)-NH2 This compound->Product Buchwald-Hartwig Amination Ammonia_Source NH3 source Ammonia_Source->Product Catalyst Pd catalyst, Ligand, Base Catalyst->Product

Caption: Buchwald-Hartwig amination of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound1735-53-1250.0210.01.0
Benzophenone imine1013-88-3181.2412.01.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.10.01
Racemic-BINAP98327-87-8622.670.30.03
Sodium tert-butoxide865-48-596.1014.01.4
Toluene, anhydrous108-88-392.1450 mL-
Hydrochloric acid (2 M aqueous solution)7647-01-036.46As needed-
Ethyl acetate141-78-688.11As needed-
Saturated aqueous sodium bicarbonate solution--As needed-
Brine--As needed-
Anhydrous magnesium sulfate7487-88-9120.37As needed-

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (2.50 g, 10.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), and racemic-BINAP (186.8 mg, 0.3 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (50 mL) and benzophenone imine (2.17 g, 12.0 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add 2 M aqueous HCl (20 mL) and stir for 1 hour to hydrolyze the imine.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-amino-3-(trifluoromethyl)benzonitrile as a solid.

Quantitative Data Summary:

ProductAppearanceYield (%)Purity (by HPLC) (%)
4-Amino-3-(trifluoromethyl)benzonitrileOff-white solid85-95>98
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-3-(trifluoromethyl)benzonitrile

This protocol details the synthesis of a 4-aryl-3-(trifluoromethyl)benzonitrile derivative, a common scaffold in various APIs, through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Suzuki-Miyaura Coupling Start NC-C6H3(CF3)-Br Product NC-C6H3(CF3)-Ar Start->Product Suzuki-Miyaura Coupling Boronic_Acid Ar-B(OH)2 Boronic_Acid->Product Catalyst Pd catalyst, Base Catalyst->Product

Caption: Suzuki-Miyaura cross-coupling of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound1735-53-1250.025.01.0
4-Methoxyphenylboronic acid5720-07-0151.966.01.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.740.150.03
Sodium carbonate497-19-8105.9910.02.0
1,4-Dioxane123-91-188.1120 mL-
Water7732-18-518.025 mL-
Ethyl acetate141-78-688.11As needed-
Brine--As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Procedure:

  • In a Schlenk flask, combine this compound (1.25 g, 5.0 mmol), 4-methoxyphenylboronic acid (0.91 g, 6.0 mmol), Pd(dppf)Cl₂ (110 mg, 0.15 mmol), and sodium carbonate (1.06 g, 10.0 mmol).

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Add 1,4-dioxane (20 mL) and water (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 4-(4-methoxyphenyl)-3-(trifluoromethyl)benzonitrile.

Quantitative Data Summary:

ProductAppearanceYield (%)Purity (by HPLC) (%)
4-(4-Methoxyphenyl)-3-(trifluoromethyl)benzonitrileWhite solid80-90>98

Logical Workflow for API Intermediate Synthesis

The following diagram illustrates the logical progression from the starting material, this compound, to different classes of API intermediates through key chemical transformations.

API Intermediate Synthesis Workflow A This compound B Buchwald-Hartwig Amination A->B with Amines C Suzuki-Miyaura Coupling A->C with Boronic Acids D 4-Amino-3-(trifluoromethyl)benzonitrile Derivatives B->D E 4-Aryl/Alkyl-3-(trifluoromethyl)benzonitrile Derivatives C->E F API Synthesis D->F E->F

Caption: General workflow for synthesizing API intermediates from this compound.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex APIs. The protocols provided herein for Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling demonstrate its utility in constructing key C-N and C-C bonds. These reactions, known for their broad substrate scope and functional group tolerance, allow for the efficient and modular synthesis of a wide range of API precursors. The provided data and workflows serve as a practical guide for researchers and scientists in the pharmaceutical industry to leverage the full potential of this important building block in their drug discovery and development endeavors.

References

Application of 4-Bromo-3-(trifluoromethyl)benzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

4-Bromo-3-(trifluoromethyl)benzonitrile is a versatile fluorinated aromatic compound that serves as a key building block in the synthesis of a variety of agrochemicals. The presence of the trifluoromethyl group often enhances the biological efficacy, metabolic stability, and lipophilicity of the final active ingredient. The bromo and cyano functionalities provide reactive handles for a range of chemical transformations, allowing for the construction of complex molecular architectures. This document outlines the application of this compound in the synthesis of agrochemicals, with a focus on insecticides, and provides detailed experimental protocols for key transformations.

Key Features and Applications

The unique substitution pattern of this compound makes it a valuable precursor for several classes of agrochemicals:

  • Insecticides: The trifluoromethylphenyl moiety is a common feature in modern insecticides. This compound can be converted to key aniline intermediates, which are then incorporated into the final insecticidal molecule. A prominent example is the synthesis of meta-diamide insecticides, such as Broflanilide, which are potent modulators of the insect GABA receptor.

  • Herbicides: The benzonitrile scaffold is present in various herbicides. The bromo group can be functionalized through cross-coupling reactions to introduce different substituents, leading to the discovery of new herbicidal compounds.

  • Fungicides: While less common, the trifluoromethylphenyl group can also be found in some fungicides, where it contributes to the overall efficacy of the active ingredient.

Core Synthetic Transformations

The primary synthetic utility of this compound in agrochemical synthesis revolves around the transformation of the nitrile group and the functionalization of the carbon-bromine bond.

  • Reduction of the Nitrile Group: The cyano group can be reduced to a primary amine (benzylamine) or further to an aniline. The resulting 4-bromo-3-(trifluoromethyl)aniline is a critical intermediate for the synthesis of numerous agrochemicals.

  • Cross-Coupling Reactions: The bromo substituent can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to form C-C, C-N, and C-C (alkyne) bonds, respectively. This allows for the introduction of a wide range of molecular diversity.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline from this compound

This protocol describes a two-step process for the conversion of this compound to 4-bromo-3-(trifluoromethyl)aniline, a key intermediate for agrochemical synthesis.

Step 1: Reduction of this compound to 4-Bromo-3-(trifluoromethyl)benzylamine

  • Reagents and Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a catalyst (e.g., CoCl₂)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • 1 M Sodium hydroxide (NaOH)

    • Sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Separatory funnel

  • Procedure (using LiAlH₄):

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq.) in anhydrous diethyl ether to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting solid and wash it with diethyl ether.

    • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain 4-bromo-3-(trifluoromethyl)benzylamine.

Step 2: Conversion of 4-Bromo-3-(trifluoromethyl)benzylamine to 4-Bromo-3-(trifluoromethyl)aniline

  • Note: This conversion is not a standard, high-yielding reaction and is presented as a conceptual pathway. Direct synthesis of the aniline from a different precursor is often more efficient. However, for the purpose of utilizing the benzonitrile starting material, a possible route is outlined. A more direct synthesis of 4-bromo-3-(trifluoromethyl)aniline involves the bromination of 3-(trifluoromethyl)aniline.[1]

Protocol 2: Synthesis of a Broflanilide Analogue Intermediate from 4-Bromo-3-(trifluoromethyl)aniline

This protocol outlines the synthesis of an N-acylated intermediate, a key step in the synthesis of Broflanilide-type insecticides, starting from 4-bromo-3-(trifluoromethyl)aniline.

  • Reagents and Materials:

    • 4-Bromo-3-(trifluoromethyl)aniline

    • 2-Fluoro-3-nitrobenzoyl chloride

    • Pyridine or Triethylamine

    • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

  • Procedure:

    • Dissolve 4-bromo-3-(trifluoromethyl)aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous THF in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 2-fluoro-3-nitrobenzoyl chloride (1.1 eq.) in anhydrous THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-(4-bromo-3-(trifluoromethyl)phenyl)-2-fluoro-3-nitrobenzamide intermediate.

Data Presentation

Table 1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline Intermediate

Starting MaterialReagentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
3-(Trifluoromethyl)anilineN-Bromosuccinimide (NBS)DMF3Room Temp.90-92[1]

Table 2: Biological Activity of Broflanilide (a downstream product)

Pest SpeciesActivityLC₅₀ (mg/L)
Spodoptera lituraLarvicidal0.23
Plutella xylostellaLarvicidal0.06
Thrips palmiAdulticidal1.2
Frankliniella occidentalisAdulticidal0.8

Mandatory Visualization

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_agrochemical Agrochemical Synthesis start This compound benzylamine 4-Bromo-3-(trifluoromethyl)benzylamine start->benzylamine Reduction (e.g., LiAlH₄) aniline 4-Bromo-3-(trifluoromethyl)aniline benzylamine->aniline Conversion* intermediate N-Acylated Intermediate aniline->intermediate Acylation agrochemical Final Agrochemical (e.g., Broflanilide analogue) intermediate->agrochemical Further Steps

Caption: Synthetic workflow from this compound to an agrochemical.

cluster_receptor GABA Receptor cluster_insecticide Insecticide Action cluster_effect Cellular Effect receptor GABA-gated Chloride Channel ion_channel Chloride Ion (Cl⁻) Influx hyper Hyperexcitation ion_channel->hyper Inhibition of Cl⁻ influx leads to broflanilide Broflanilide (active metabolite) broflanilide->receptor Allosteric Binding broflanilide->ion_channel Blocks Channel death Insect Death hyper->death

Caption: Mode of action of Broflanilide, a downstream product, on the insect GABA receptor.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[3][4][5]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4-Bromo-3-(trifluoromethyl)benzonitrile, a key building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitrile and trifluoromethyl groups can influence the reactivity of the aryl bromide, making optimized reaction conditions crucial for successful coupling.[6][7]

Reaction Scheme

G cluster_0 Sonogashira Coupling Reaction This compound This compound Coupled Product 4-((alkynyl))-3-(trifluoromethyl)benzonitrile This compound->Coupled Product + R-C≡CH Catalyst Pd catalyst, Cu(I) co-catalyst, Base, Solvent A B + C R-C≡CH D -> E G cluster_workflow Protocol 1: Workflow A Reaction Setup: - Add this compound,  alkyne, and solvent to a dry flask. B Degassing: - Purge the reaction mixture with an inert gas  (e.g., Argon or Nitrogen) for 15-30 minutes. A->B C Catalyst Addition: - Add the palladium catalyst, copper(I) iodide,  and base to the reaction mixture. B->C D Reaction: - Stir the reaction at the desired temperature  (room temperature to reflux) and monitor by TLC or LC-MS. C->D E Work-up: - Quench the reaction and perform an aqueous work-up. D->E F Purification: - Purify the crude product by column chromatography. E->F G cluster_workflow Protocol 2: Workflow A Reaction Setup: - Add this compound,  alkyne, palladium catalyst, ligand (if needed),  and solvent to a dry flask. B Degassing: - Purge the reaction mixture with an inert gas  (e.g., Argon or Nitrogen) for 15-30 minutes. A->B C Base Addition: - Add the base to the reaction mixture. B->C D Reaction: - Stir the reaction at the desired temperature  (often elevated) and monitor by TLC or LC-MS. C->D E Work-up: - Quench the reaction and perform an aqueous work-up. D->E F Purification: - Purify the crude product by column chromatography. E->F

References

Application Notes: Electrophilic Nitration of 4-Bromo-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of aromatic compounds is a fundamental and crucial reaction in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and materials science industries. Nitroaromatic compounds are versatile precursors for the synthesis of anilines, which are, in turn, building blocks for a vast array of more complex molecules.[1] The target molecule, 4-Bromo-3-(trifluoromethyl)benzonitrile, presents a significant challenge for electrophilic aromatic substitution due to the presence of three deactivating substituents on the benzene ring. The trifluoromethyl (-CF3) and cyano (-CN) groups are strongly deactivating and meta-directing, while the bromo (-Br) group is a deactivating ortho-, para-director.[2] This electronic deficiency requires harsh reaction conditions to achieve successful nitration.

Reaction Principle

The standard method for nitrating deactivated aromatic rings involves a potent nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][3][4] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[4][5]

  • Reaction Equation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion then attacks the electron-deficient aromatic ring. The regioselectivity of the substitution is determined by the directing effects of the existing substituents. For this compound, the position ortho to the bromine atom and meta to both the trifluoromethyl and cyano groups is the most favorable site for electrophilic attack. This leads to the formation of 4-Bromo-2-nitro-5-(trifluoromethyl)benzonitrile as the major product.

Experimental Protocol

This protocol details the laboratory-scale synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)benzonitrile.

Materials and Reagents

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (or Ethyl Acetate) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Beaker

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure

  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add this compound (1.0 eq).

  • Dissolution: Place the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (5-10 mL per gram of starting material) to the flask with gentle stirring until all the solid has dissolved. Cool the resulting solution to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material via the dropping funnel over 30-45 minutes.[6] Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture over a large beaker filled with crushed ice (approx. 100 g of ice for every 10 mL of acid used) with vigorous stirring.[6] A precipitate should form.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (test with pH paper). A subsequent wash with a cold, saturated sodium bicarbonate solution may be performed to neutralize any remaining acid, followed by a final wash with cold deionized water.

  • Drying: Dry the crude product under vacuum or in a desiccator.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel if necessary to achieve high purity.

  • Characterization: The final product should be characterized by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Data Presentation

The following table summarizes the quantitative data for a representative experimental procedure.

ParameterValue
Reactants
This compound (MW: 266.02 g/mol )5.00 g (18.8 mmol)
Reagents
Concentrated H₂SO₄ (98%)30 mL
Concentrated HNO₃ (70%, d=1.42 g/mL, MW: 63.01 g/mol )1.32 mL (20.7 mmol, 1.1 eq)
Product
4-Bromo-2-nitro-5-(trifluoromethyl)benzonitrile (MW: 311.02 g/mol )
Theoretical Yield5.85 g
Actual YieldResearcher to fill in
Percent YieldResearcher to calculate
Physical Properties
AppearancePale yellow solid
Melting PointResearcher to determine

Visualizations

The following diagram illustrates the general workflow for the nitration of this compound.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start_material Start Material: This compound dissolution Dissolve in conc. H₂SO₄ Cool to 0-5 °C start_material->dissolution addition Slow Dropwise Addition of Nitrating Mix (T < 10 °C) dissolution->addition nitrating_mix Prepare Nitrating Mix: HNO₃ + H₂SO₄ nitrating_mix->addition stirring Stir at 0-5 °C (1-2 hours) addition->stirring monitoring Monitor by TLC stirring->monitoring quench Quench: Pour onto Ice monitoring->quench filtration Vacuum Filtration quench->filtration wash Wash with H₂O & NaHCO₃ filtration->wash dry Dry Crude Product wash->dry purify Purify: Recrystallization or Chromatography dry->purify final_product Final Product: 4-Bromo-2-nitro-5-(trifluoromethyl)benzonitrile purify->final_product characterization Characterize: NMR, MS, MP final_product->characterization

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 4-Bromo-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(trifluoromethyl)benzonitrile is a versatile starting material in medicinal chemistry and drug discovery programs. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and a nitrile functionality, allows for the strategic construction of a diverse range of novel heterocyclic compounds. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This document provides detailed application notes and experimental protocols for the synthesis of various heterocycles, including pyrazoles, indazoles, and pyridines, utilizing this compound as a key building block.

The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of various aryl, heteroaryl, and amino substituents. The nitrile group can participate in cyclization reactions to form nitrogen-containing heterocycles. These synthetic strategies open avenues to a wide array of potentially biologically active molecules.

Key Synthetic Applications and Protocols

The primary applications of this compound in heterocyclic synthesis revolve around palladium-catalyzed cross-coupling reactions followed by cyclization or direct annulation strategies.

Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3-(trifluoromethyl)benzonitriles

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In this context, it is employed to introduce aryl or heteroaryl substituents at the 4-position of the benzonitrile core, creating precursors for more complex heterocyclic systems.

General Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction with an organic solvent, followed by purification via column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O90685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O100492
3Pyridin-3-ylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O100878
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (3)K₂CO₃DMF90588

Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents This compound + Arylboronic Acid + Pd Catalyst & Base reaction Reaction Mixture in Solvent reagents->reaction Mixing heating Heating (80-100 °C) reaction->heating Inert Atmosphere workup Aqueous Workup & Extraction heating->workup Cooling purification Column Chromatography workup->purification product 4-Aryl-3-(trifluoromethyl)benzonitrile purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3-(trifluoromethyl)benzonitriles

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of various substituted anilines which are precursors to a multitude of heterocyclic compounds.

General Experimental Protocol: Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 1.2-2.4 mol%), and a strong base (e.g., NaOtBu, LHMDS, 1.2-1.5 eq.) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane.[2] The reaction mixture is heated at 80-110 °C for 12-24 hours, with progress monitored by TLC or LC-MS.[2] After cooling, the mixture is diluted with an organic solvent, filtered through celite, and the filtrate is concentrated. The crude product is then purified by flash column chromatography.[2]

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhos (1/2)NaOtBuToluene1001690
2AnilinePd(OAc)₂/RuPhos (2/4)LHMDSDioxane1102085
3BenzylamineG3-XPhos (1.5)K₃PO₄t-AmylOH1001888
4PyrrolidinePd₂(dba)₃/tBuXPhos (1/2)NaOtBuToluene901295

Note: Yields are indicative and can vary based on the specific amine and reaction conditions.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Synthesis of Novel Heterocycles

Synthesis of Pyrazole Derivatives

Substituted pyrazoles are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[3][4][5][6][7] A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. Alternatively, functionalized benzonitriles can serve as precursors.

Protocol: Synthesis of 3-Amino-4-(3-(trifluoromethyl)phenyl)pyrazoles

This protocol involves the conversion of the nitrile group in a substituted benzonitrile to a pyrazole ring.

  • Step 1: Synthesis of an activated intermediate. The 4-amino-3-(trifluoromethyl)benzonitrile (obtained from Buchwald-Hartwig amination) can be further functionalized. For example, diazotization followed by reduction can yield a hydrazine derivative.

  • Step 2: Cyclization. The resulting hydrazine can be reacted with a suitable 1,3-dielectrophile to form the pyrazole ring. A more direct approach involves the reaction of an ortho-amino benzonitrile with hydrazine hydrate under reflux conditions.[8]

Table 3: Synthesis of Pyrazole Derivatives

PrecursorReagentsSolventConditionsProductYield (%)
2-Amino-4-(trifluoromethyl)benzonitrileHydrazine hydrateEthanolReflux, 12h3-Amino-6-(trifluoromethyl)-1H-indazole75-85
4-Hydrazino-3-(trifluoromethyl)benzonitrileEthyl acetoacetateAcetic AcidReflux, 6h5-Methyl-2-(4-cyano-2-(trifluoromethyl)phenyl)-2,4-dihydro-3H-pyrazol-3-one60-70

Note: The first entry describes the synthesis of an indazole, which is an isomer of aminopyrazole fused to a benzene ring.

Synthesis of Indazole Derivatives

Indazole-containing compounds are known to possess a broad spectrum of pharmacological activities, including potent anticancer properties.[9][10][11][12][13] The synthesis of indazoles can be achieved from ortho-substituted benzonitriles.

Protocol: Synthesis of 6-(Trifluoromethyl)-1H-indazoles

This protocol is adapted from the synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole, starting from an aminobenzonitrile derivative.[14]

  • Step 1: Diazotization. Dissolve 2-amino-4-(trifluoromethyl)benzonitrile in an acidic medium (e.g., a mixture of acetic acid and propionic acid) and cool to 0-5 °C.[14] Slowly add a solution of sodium nitrite in water, maintaining the low temperature.[14]

  • Step 2: Cyclization. The resulting diazonium salt undergoes spontaneous cyclization to form the indazole ring. The reaction mixture is stirred for 1-2 hours at low temperature.[14]

  • Step 3: Workup. The reaction is quenched, and the product is precipitated by neutralizing the mixture with a base. The crude product is then collected and purified by recrystallization or column chromatography.[14]

Diagram 3: Synthetic Pathway to Indazoles

Indazole_Synthesis start 2-Amino-4-(trifluoromethyl)benzonitrile diazotization Diazotization (NaNO₂, Acid) start->diazotization cyclization Intramolecular Cyclization diazotization->cyclization product 6-(Trifluoromethyl)-1H-indazole cyclization->product

Caption: Synthesis of indazoles from aminobenzonitriles.

Synthesis of Pyridine Derivatives

Pyridine-containing molecules are prevalent in pharmaceuticals due to their ability to act as hydrogen bond acceptors and their favorable pharmacokinetic properties.[15][16][17] The synthesis of highly substituted pyridines from benzonitrile precursors can be challenging but is achievable through multi-step sequences or cascade reactions.[18][19][20][21][22]

Conceptual Protocol: Synthesis of Pyridines from Benzonitrile Derivatives

  • Step 1: Generation of a 1,3-dicarbonyl equivalent. The benzonitrile can be transformed into a precursor containing a 1,3-dicarbonyl or equivalent functionality. This may involve hydrolysis of the nitrile, followed by further functionalization.

  • Step 2: Condensation and Cyclization. The resulting intermediate can then undergo a condensation reaction with an ammonia source and another carbonyl compound in a Hantzsch-like pyridine synthesis.

Alternatively, transition-metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with alkynes can provide a direct route to substituted pyridines.[18]

Pharmacological Relevance

Heterocycles derived from this compound are of significant interest in drug discovery.

  • Pyrazoles: Trifluoromethyl-substituted pyrazoles have been investigated as potent inhibitors of various enzymes and receptors. They have shown promise as anti-inflammatory, analgesic, and anticancer agents.[3][4][5][6][7]

  • Indazoles: Many indazole derivatives are potent kinase inhibitors and have been developed as anticancer drugs.[9][10][11][12][13] The trifluoromethyl group can enhance the binding affinity of these compounds to their target kinases.

  • Pyridines: The trifluoromethylpyridine scaffold is present in numerous approved drugs and clinical candidates. These compounds exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer effects.[14][15][16][17][23]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. Through well-established synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, coupled with various cyclization strategies, researchers can access a diverse chemical space of potential drug candidates. The protocols and data presented herein provide a foundation for the exploration and development of new therapeutics based on these promising scaffolds.

References

Polymer Synthesis Using 4-Bromo-3-(trifluoromethyl)benzonitrile: A Prospective Monomer for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile that holds potential as a monomer for the synthesis of advanced polymers. The presence of a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and a cyano moiety suggests its suitability for various polymerization techniques, leading to materials with potentially desirable thermal, chemical, and electronic properties. This document explores the prospective application of this monomer in polymer synthesis, outlining theoretical synthetic pathways and potential characteristics of the resulting polymers. However, it is crucial to note that as of late 2025, specific examples of the polymerization of this compound are not prominently documented in publicly accessible scientific literature. The protocols and data presented herein are therefore predictive and based on established polymerization methodologies for structurally related monomers.

Theoretical Polymerization Approaches

The molecular structure of this compound lends itself to several established polycondensation reactions. These methods typically involve the formation of new carbon-carbon or carbon-heteroatom bonds to build the polymer chain.

1. Palladium-Catalyzed Cross-Coupling Polymerizations

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of conjugated and high-performance polymers. Several of these methods could theoretically be employed to polymerize this compound.

  • Suzuki-Miyaura Polycondensation: This reaction involves the coupling of an aryl halide with an organoboron compound. To utilize this compound in a Suzuki polycondensation, it would need to be either converted to a diboronic acid or ester derivative and subsequently polymerized, or co-polymerized with a diboronic acid or ester comonomer. A hypothetical homopolymerization of a bis(boronic ester) derivative of the monomer is outlined below.

  • Stille Polycondensation: This method couples an organotin compound with an organic halide. Similar to the Suzuki approach, this compound could be derivatized to a distannane or co-polymerized with a distannane comonomer.

  • Yamamoto-Type Polycondensation: This reaction involves the nickel-catalyzed dehalogenative coupling of aryl halides. This represents a potential route for the direct homopolymerization of this compound.

2. Nucleophilic Aromatic Substitution (SNAr) Polymerization

The electron-withdrawing nature of the trifluoromethyl and cyano groups can activate the aryl ring towards nucleophilic aromatic substitution. This could enable polymerization with bisphenols or other binucleophiles, where the bromine atom is displaced to form an ether linkage in the polymer backbone.

Prospective Polymer Structures and Properties

Polymers derived from this compound are expected to exhibit a range of valuable properties:

  • High Thermal Stability: The aromatic backbone and the presence of the trifluoromethyl group would likely impart excellent thermal and thermo-oxidative stability.

  • Chemical Resistance: The fluorinated nature of the polymer would contribute to resistance against a wide range of chemicals and solvents.

  • Good Dielectric Properties: The polarity introduced by the cyano and trifluoromethyl groups might lead to interesting dielectric properties, making these materials candidates for applications in electronics.

  • Processability: The inclusion of these functional groups could influence the solubility and melt processability of the resulting polymers.

Hypothetical Experimental Protocols

The following are generalized, hypothetical protocols for the polymerization of this compound based on established methods. These would require significant optimization and experimental validation.

Protocol 1: Hypothetical Yamamoto Homopolymerization

This protocol describes a potential method for the direct polymerization of this compound.

Parameter Condition Notes
Catalyst System Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] with 2,2'-bipyridine (bpy)A common catalyst system for Yamamoto coupling.
Solvent Anhydrous N,N-Dimethylformamide (DMF) or TolueneHigh-boiling, polar aprotic solvents are typically used.
Temperature 80 - 100 °CReaction temperature would need to be optimized.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation.

dot

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification monomer This compound heating Heat to 80-100 °C solvent Anhydrous DMF catalyst Ni(COD)₂ + bpy inert Inert Atmosphere (Ar/N₂) stirring Stir for 24-48h heating->stirring precipitation Precipitate in Methanol stirring->precipitation filtration Filter Polymer precipitation->filtration washing Wash with Methanol & Acetone filtration->washing drying Dry under Vacuum washing->drying

Caption: Hypothetical workflow for Yamamoto homopolymerization.

Protocol 2: Hypothetical Suzuki Co-polymerization with a Fluorene Comonomer

This protocol outlines a potential copolymerization with a fluorene-based comonomer to create a conjugated polymer.

Parameter Condition Notes
Monomers This compound, 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) esterEquimolar amounts of the two monomers would be used.
Catalyst System Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]A standard catalyst for Suzuki polycondensation.
Base Aqueous solution of Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Necessary for the transmetalation step.
Solvent System Toluene / Water (biphasic)A common solvent system for Suzuki reactions.
Temperature 90 - 110 °CRefluxing conditions are often employed.
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability.

dot

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification monomer1 This compound heating Heat to 90-110 °C monomer2 Fluorene Diboronic Ester catalyst Pd(PPh₃)₄ base Aqueous K₂CO₃ solvent Toluene inert Inert Atmosphere (Ar/N₂) stirring Stir vigorously for 48h heating->stirring separation Separate Organic Layer stirring->separation washing Wash with Water separation->washing precipitation Precipitate in Methanol washing->precipitation purification Soxhlet Extraction precipitation->purification drying Dry under Vacuum purification->drying

Caption: Hypothetical workflow for Suzuki co-polymerization.

Conclusion and Future Outlook

While concrete experimental data on the polymerization of this compound is currently lacking in the open literature, its chemical structure strongly suggests its potential as a valuable monomer for the synthesis of high-performance polymers. The hypothetical protocols provided here, based on well-established polymerization techniques, offer a starting point for researchers interested in exploring this promising monomer. Future work should focus on the experimental validation of these and other synthetic routes, followed by a thorough characterization of the resulting polymers to elucidate their structure-property relationships. Such research could pave the way for the development of novel materials with applications in electronics, aerospace, and other advanced technology sectors. Researchers, scientists, and drug development professionals are encouraged to consider this monomer as a building block for creating novel macromolecules with tailored properties.

Application Notes and Protocols for the Quantification of 4-Bromo-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Bromo-3-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. The following methods are designed to offer robust and reliable quantification in various sample matrices.

Overview

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this intermediate is essential for process optimization, quality control, and regulatory compliance in drug development.[1] This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely used for the quantitative analysis of APIs and related impurities.[1][2]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is proposed for the quantification of this compound.[3]

2.1.1. Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound. A wavelength around 230 nm is expected to provide good sensitivity.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Accurately weigh and dissolve test samples in the mobile phase to a known concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[3]

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of this compound in the test sample by interpolating its peak area from the calibration curve.

2.1.2. Data Presentation: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[2]

2.2.1. Experimental Protocol: GC-MS

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan mode (e.g., m/z 50-400) should be used for initial identification.[2]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

    • Accurately weigh and dissolve test samples in the same solvent to a known concentration within the calibration range.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of a selected characteristic ion against the concentration of the standards.

    • The purity of the sample is calculated based on the peak area relative to the calibration curve.

2.2.2. Data Presentation: GC-MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (R²)> 0.999
Range0.1 - 50 µg/mL
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow start Start sample_prep Sample Preparation (Dissolution & Dilution) start->sample_prep calibration_prep Calibration Standards Preparation start->calibration_prep filtration Filtration (0.45 µm) sample_prep->filtration calibration_prep->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis Inject data_acquisition Data Acquisition (Peak Area) hplc_analysis->data_acquisition calibration_curve Generate Calibration Curve data_acquisition->calibration_curve quantification Quantification of Analyte data_acquisition->quantification calibration_curve->quantification end End quantification->end

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow start Start sample_prep Sample Preparation (Dissolution in appropriate solvent) start->sample_prep calibration_prep Calibration Standards Preparation start->calibration_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis Inject calibration_prep->gcms_analysis Inject data_acquisition Data Acquisition (Peak Area of Characteristic Ion) gcms_analysis->data_acquisition calibration_curve Generate Calibration Curve data_acquisition->calibration_curve quantification Quantification of Analyte data_acquisition->quantification calibration_curve->quantification end End quantification->end

Caption: Experimental workflow for GC-MS analysis.

Method_Comparison analyte 4-Bromo-3-(trifluoromethyl) benzonitrile hplc HPLC analyte->hplc Quantification by gcms GC-MS analyte->gcms Quantification by hplc_adv Advantages: - Simpler sample preparation - Suitable for thermally labile compounds hplc->hplc_adv gcms_adv Advantages: - Higher sensitivity (SIM mode) - Provides structural information (MS) gcms->gcms_adv

Caption: Logical comparison of HPLC and GC-MS methods.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-3-(trifluoromethyl)benzonitrile.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and recommended solutions.

Issue 1: Low Yield in the Sandmeyer Reaction

Question: We are experiencing a low yield of this compound when using a Sandmeyer reaction starting from 4-Amino-2-(trifluoromethyl)bromobenzene. What are the likely causes and how can we improve the yield?

Answer:

Low yields in the Sandmeyer reaction for this synthesis can stem from several factors related to the diazotization step and the subsequent cyanation. Here are the primary causes and troubleshooting strategies:

  • Incomplete Diazotization: The formation of the diazonium salt is critical. Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to the decomposition of the diazonium salt. The addition of sodium nitrite should be slow and controlled to prevent a spike in temperature and localized high concentrations.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable. It is crucial to use the diazonium salt solution immediately in the subsequent cyanation step. Any delay can significantly reduce the yield.

  • Suboptimal pH: The diazotization reaction requires a specific acidic environment. Ensure the presence of sufficient excess acid (e.g., HBr or H₂SO₄) to maintain a low pH and prevent unwanted side reactions of the diazonium salt.

  • Inefficient Cyanation: The displacement of the diazonium group with a cyanide group using copper(I) cyanide is a key step. The purity and reactivity of the CuCN are important. Ensure you are using high-quality, freshly prepared or properly stored CuCN. The reaction may also be sensitive to the solvent and temperature; consider screening different conditions.

Troubleshooting Workflow for Low Yield:

start Low Yield Observed check_diazotization Verify Diazotization Conditions start->check_diazotization check_temp Temperature Control (0-5 °C)? check_diazotization->check_temp Check check_nitrite_addition Slow NaNO₂ Addition? check_temp->check_nitrite_addition Yes optimize_temp Adjust Cooling/ Addition Rate check_temp->optimize_temp No check_ph Sufficient Excess Acid? check_nitrite_addition->check_ph Yes optimize_addition Ensure Slow, Sub-surface Addition of NaNO₂ check_nitrite_addition->optimize_addition No diazotization_ok Diazotization Appears Correct check_ph->diazotization_ok Yes adjust_ph Increase Acid Concentration check_ph->adjust_ph No check_cyanation Evaluate Cyanation Step diazotization_ok->check_cyanation check_cu_quality High-Quality CuCN? check_cyanation->check_cu_quality Check check_reaction_time Sufficient Reaction Time? check_cu_quality->check_reaction_time Yes replace_cu Use Fresh/High-Purity CuCN check_cu_quality->replace_cu No check_workup Proper Workup Procedure? check_reaction_time->check_workup Yes extend_time Increase Reaction Time/ Temperature check_reaction_time->extend_time No yield_improved Yield Improved check_workup->yield_improved Yes optimize_workup Review Extraction and Purification Steps check_workup->optimize_workup No optimize_temp->check_temp optimize_addition->check_nitrite_addition adjust_ph->check_ph replace_cu->check_cu_quality extend_time->check_reaction_time optimize_workup->check_workup cluster_0 Synthesis Pathway start 3-(Trifluoromethyl)aniline bromination Bromination (e.g., NBS, Br₂/AcOH) start->bromination intermediate1 4-Amino-2-(trifluoromethyl)bromobenzene bromination->intermediate1 diazotization Diazotization (NaNO₂, HBr, 0-5 °C) intermediate1->diazotization intermediate2 Diazonium Salt Intermediate diazotization->intermediate2 sandmeyer Sandmeyer Reaction (CuCN) intermediate2->sandmeyer product This compound sandmeyer->product

Technical Support Center: Synthesis of 4-Bromo-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other common issues encountered during the synthesis of 4-Bromo-3-(trifluoromethyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical steps?

A1: The most prevalent synthetic route is a two-step process starting from 3-(trifluoromethyl)aniline. The first step is the regioselective bromination of 3-(trifluoromethyl)aniline to yield 4-Bromo-3-(trifluoromethyl)aniline. The second, and more critical step, is the Sandmeyer reaction, which involves the diazotization of the aniline followed by cyanation to produce the final product.[1][2] Critical parameters for the Sandmeyer reaction include precise temperature control during diazotization (typically 0-5 °C) and the quality of the copper(I) cyanide used in the cyanation step.[3]

Q2: I am observing a low yield in my Sandmeyer reaction. What are the potential causes?

A2: Low yields in the Sandmeyer synthesis of this compound can stem from several factors:

  • Incomplete Diazotization: The formation of the diazonium salt is highly sensitive to temperature. If the temperature rises above the optimal 0-5 °C range, the unstable diazonium salt can decompose.[3]

  • Premature Decomposition of the Diazonium Salt: Diazonium salts are thermally labile and should be used immediately after preparation while being kept cold.[3] Decomposition can lead to the formation of phenolic byproducts.

  • Suboptimal Cyanation Step: The reaction with copper(I) cyanide is crucial. The quality of the CuCN and the reaction pH are important factors for a successful reaction.[3]

  • Formation of Byproducts: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts.[4]

Q3: What are the likely impurities in the final product and how can they be removed?

A3: Common impurities may include unreacted starting material (4-Bromo-3-(trifluoromethyl)aniline), phenolic byproducts from diazonium salt decomposition, and potentially regioisomers from the initial bromination step. Purification can be achieved through recrystallization or column chromatography.[2][5] Washing the crude product with a dilute acid solution can help remove any residual aniline.

Q4: My final product has a yellowish or brownish tint. What is the cause and how can I decolorize it?

A4: A colored product often indicates the presence of impurities, particularly phenolic compounds or polymeric materials formed as byproducts during the reaction. Purification by recrystallization, possibly with the addition of activated charcoal, can help remove these colored impurities. Column chromatography is also an effective purification method.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of 4-Bromo-3-(trifluoromethyl)aniline (Step 1) Incomplete bromination. Formation of dibrominated or other isomeric byproducts.Monitor the reaction progress using TLC to ensure completion.[6] Control the stoichiometry of the brominating agent (e.g., NBS) to minimize over-bromination.[6] Optimize reaction temperature and time.
Low Yield of this compound (Step 2) Incomplete diazotization. Decomposition of the diazonium salt. Inefficient cyanation.Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite.[3] Use the diazonium salt solution immediately after its preparation.[3] Ensure the use of high-quality copper(I) cyanide and optimize the pH of the reaction mixture.[3]
Presence of Phenolic Impurities Decomposition of the diazonium salt due to elevated temperatures or prolonged reaction time.Maintain low temperatures (0-5 °C) throughout the diazotization and subsequent handling of the diazonium salt.[3] Minimize the time between the formation of the diazonium salt and the cyanation step.
Formation of Biaryl Byproducts This is an inherent side reaction of the Sandmeyer reaction due to its radical mechanism.[4]While difficult to eliminate completely, optimizing reaction conditions (concentration, temperature) may help minimize their formation. Purification by column chromatography is usually effective in removing these impurities.
Difficulty in Product Isolation/Purification The product may be an oil or a low-melting solid. Presence of multiple impurities close in polarity to the product.If the product is oily, try triturating with a non-polar solvent like hexane to induce crystallization. For purification, utilize column chromatography with a carefully selected solvent gradient to separate the desired product from impurities.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

This protocol is adapted from general procedures for the regioselective bromination of anilines.

  • Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: Prepare a solution of N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) in DMF. Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[2]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-Bromo-3-(trifluoromethyl)aniline.[2]

Protocol 2: Synthesis of this compound (Sandmeyer Reaction)

This protocol is a general procedure for the Sandmeyer reaction.

  • Diazotization:

    • Prepare a solution of 4-Bromo-3-(trifluoromethyl)aniline (1.0 equivalent) in an aqueous solution of a strong acid (e.g., HBr or H₂SO₄).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[3]

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) (1.1-1.3 equivalents) in a suitable solvent (e.g., water or toluene).

    • Slowly add the cold diazonium salt solution to the CuCN mixture.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography or recrystallization.[5]

Visualizations

Synthesis_Pathway 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline 4-Bromo-3-(trifluoromethyl)aniline 4-Bromo-3-(trifluoromethyl)aniline 3-(Trifluoromethyl)aniline->4-Bromo-3-(trifluoromethyl)aniline NBS, DMF Diazonium Salt Diazonium Salt 4-Bromo-3-(trifluoromethyl)aniline->Diazonium Salt NaNO2, HBr 0-5 °C This compound This compound Diazonium Salt->this compound CuCN

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Diazonium Salt Diazonium Salt This compound This compound Diazonium Salt->this compound CuCN Phenolic Byproduct Phenolic Byproduct Diazonium Salt->Phenolic Byproduct H2O, Δ Biaryl Byproduct Biaryl Byproduct Diazonium Salt->Biaryl Byproduct Radical Coupling

Caption: Common side reactions from the diazonium salt intermediate.

Troubleshooting_Workflow start Low Product Yield check_step1 Check Yield of 4-Bromo-3-(trifluoromethyl)aniline start->check_step1 step1_ok Yield > 80% check_step1->step1_ok step1_low Yield < 80% check_step1->step1_low check_temp Diazotization Temp Maintained at 0-5 °C? step1_ok->check_temp optimize_bromination optimize_bromination step1_low->optimize_bromination Optimize Step 1 (See Protocol 1) temp_ok Yes check_temp->temp_ok temp_high No check_temp->temp_high check_reagents Quality of NaNO2 and CuCN? temp_ok->check_reagents optimize_temp Optimize Cooling/ Addition Rate temp_high->optimize_temp end Improved Yield optimize_temp->end reagents_ok Good check_reagents->reagents_ok reagents_bad Suspect check_reagents->reagents_bad purify Purify Final Product (Column Chromatography) reagents_ok->purify use_new_reagents Use Fresh/High-Purity Reagents reagents_bad->use_new_reagents use_new_reagents->end purify->end optimize_bromination->end

Caption: Troubleshooting workflow for low product yield.

References

Purification techniques for 4-Bromo-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-3-(trifluoromethyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities may include unreacted starting materials from the synthesis, isomers with similar polarity, and colored degradation products resulting from air oxidation.[1][2]

Q3: My purified this compound has a yellow or brownish tint. How can I decolorize it?

A3: A persistent color often indicates the presence of trace oxidized impurities.[1] A short plug of silica gel using a non-polar eluent can be effective for removing these colored impurities. Alternatively, treatment with activated charcoal followed by filtration and recrystallization may also decolorize the product.[1]

Q4: How can I monitor the progress of my purification?

A4: Thin-layer chromatography (TLC) is an essential technique for monitoring the separation during column chromatography and for assessing the purity of fractions.[3][4] High-performance liquid chromatography (HPLC) can be used to determine the final purity of the product with high accuracy.[5]

Troubleshooting Guides

Recrystallization Issues
Symptom Potential Cause Troubleshooting Steps & Methodologies
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was added).- The chosen solvent is not suitable.- Evaporate some of the solvent to concentrate the solution and induce crystallization.- Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise.- Scratch the inside of the flask with a glass rod to create nucleation sites.- If the above fails, select a different solvent or solvent system. A good starting point for solvent screening is a system where the compound is soluble at high temperatures but sparingly soluble at room temperature.
Product "oils out" instead of crystallizing. - The melting point of the product is lower than the boiling point of the solvent.- The presence of impurities is depressing the melting point.- Lower the temperature of the crystallization process.- Use a lower-boiling point solvent or a solvent mixture.- Attempt to purify the material first by column chromatography to remove impurities that may be inhibiting crystallization.
Low recovery of purified product. - The product has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize solubility.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- The filtrate can be concentrated to recover a second crop of crystals, which should be checked for purity.
Column Chromatography Issues
Symptom Potential Cause Troubleshooting Steps & Methodologies
Poor separation of the product from impurities (overlapping spots on TLC). - The eluent system does not have the optimal polarity.- Isomeric impurities with very similar polarity are present.- Optimize the eluent system using TLC. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve good separation (Rf value of the product around 0.3-0.4).- Consider using a different stationary phase, such as alumina, which offers different selectivity.[1]
The product is eluting too quickly (high Rf value). - The eluent is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
The product is not eluting from the column (low Rf value). - The eluent is not polar enough.- Increase the proportion of the polar solvent in your mobile phase.
Streaking or tailing of spots on TLC. - The sample was overloaded on the column.- The compound is interacting strongly with the silica gel.- Use an appropriate amount of silica gel (a common rule of thumb is a 50-100 fold mass excess of silica to crude product).[1]- For basic compounds, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection : Based on literature for similar compounds, potential solvents for recrystallization of this compound include acetonitrile or a mixed solvent system such as ethyl acetate/hexane.[4][6] The ideal solvent should dissolve the compound when hot but not at room temperature.

  • Dissolution : In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying : Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Eluent Selection : Develop a suitable mobile phase using TLC. For a compound like this compound, a starting point could be a mixture of hexane and ethyl acetate or dichloromethane and hexane.[3]

  • Column Packing : Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a level bed of silica.[7][8] Add a thin layer of sand on top to protect the silica bed.[1][7]

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[1]

  • Elution : Begin eluting with the mobile phase, collecting fractions.[7] The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute compounds with different polarities.

  • Fraction Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.[1]

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Process Visualization

G Troubleshooting Workflow for this compound Purification cluster_start Initial State cluster_purification Purification Method cluster_analysis Purity Assessment cluster_outcome Result cluster_troubleshooting Troubleshooting start Crude Product recrystallization Recrystallization start->recrystallization Primary Choice column_chromatography Column Chromatography start->column_chromatography If Recrystallization Fails or High Impurity Load check_purity Check Purity (TLC/HPLC) recrystallization->check_purity column_chromatography->check_purity pure_product Pure Product check_purity->pure_product Purity > 99% impure_product Impure Product check_purity->impure_product Purity < 99% troubleshoot_recrystallization Recrystallization Issues: - No Crystals - Oiling Out - Low Yield impure_product->troubleshoot_recrystallization From Recrystallization troubleshoot_chromatography Chromatography Issues: - Poor Separation - Wrong Elution Speed - Streaking impure_product->troubleshoot_chromatography From Chromatography troubleshoot_recrystallization->recrystallization Re-attempt with Optimized Conditions troubleshoot_chromatography->column_chromatography Re-attempt with Optimized Conditions

Caption: A logical workflow for the purification and troubleshooting of this compound.

References

Troubleshooting guide for reactions involving 4-Bromo-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for chemical reactions involving 4-Bromo-3-(trifluoromethyl)benzonitrile, a key building block in pharmaceutical and materials science research.

Frequently Asked Questions (FAQs)

Q1: What are the main applications of this compound?

A1: this compound is a versatile intermediate primarily used in the synthesis of pharmaceuticals, especially for developing anti-cancer agents and other therapeutic drugs. It is also utilized in materials science for creating specialized polymers and materials with enhanced thermal and chemical stability.

Q2: What makes this compound challenging to work with?

A2: The presence of two strong electron-withdrawing groups, the trifluoromethyl (-CF3) and nitrile (-CN) groups, makes the aromatic ring electron-deficient. This significantly influences its reactivity. While the bromine atom is activated for palladium-catalyzed cross-coupling reactions, this electron deficiency can also lead to a higher susceptibility to certain side reactions and may require careful optimization of reaction conditions.

Q3: Is the nitrile group stable under typical cross-coupling conditions?

A3: Generally, the nitrile group is robust. However, under harsh acidic or basic conditions, particularly with prolonged heating in the presence of water, it can undergo hydrolysis to form a carboxamide or a carboxylic acid. It is crucial to monitor reaction conditions to prevent this unwanted side reaction.

Q4: What is the most common side reaction to be aware of?

A4: Besides potential nitrile hydrolysis, hydrodebromination (the replacement of the bromine atom with a hydrogen atom) is a common side reaction in palladium-catalyzed couplings, especially when using hydride sources or certain alcoholic solvents under basic conditions. Careful selection of reagents and reaction conditions can minimize this issue.

Troubleshooting Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Problem: Low to no yield of the desired biaryl product.

Possible Causes & Solutions:

  • Inactive Catalyst: The Pd(0) catalyst may not have been generated efficiently or has decomposed.

    • Solution: Use a reliable palladium precatalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) with an appropriate phosphine ligand. Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation.

  • Inappropriate Base: The choice of base is critical and depends on the boronic acid and substrate.

    • Solution: Screen different bases. For electron-deficient aryl bromides like this one, moderately strong inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. K₃PO₄ can also be a good choice.

  • Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeborylation, especially at high temperatures.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Add it towards the end of the reaction setup or use a potassium trifluoroborate salt, which can be more stable.

  • Solvent Choice: The solvent system must be appropriate for the solubility of all components and the temperature required.

    • Solution: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is standard. The ratio may need to be optimized.

Representative Data for Suzuki-Miyaura Coupling

The following table presents typical conditions for the Suzuki coupling of aryl bromides structurally similar to this compound. These can serve as a starting point for optimization.

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromobenzonitrile4-(Trifluoromethyl)phenyl-boronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (4)Toluene/H₂O855~90-95
4-BromobenzonitrilePhenylboronic acidLaF₃·Pd nano-K₂CO₃H₂O70->95[1]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃ (2)DMF/H₂O1103>95[2]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.[3]

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand like PPh₃ (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. Under this inert atmosphere, add an anhydrous, degassed solvent such as toluene (10 mL) followed by a degassed 2 M aqueous solution of K₂CO₃ (2.0 mL, 4.0 mmol).

  • Reaction: The mixture is stirred vigorously and heated to a temperature between 80-100 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Suzuki_Workflow Suzuki Coupling Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Bromide - Boronic Acid - Catalyst & Ligand B Evacuate & Backfill with Inert Gas (x3) A->B C Add Degassed Solvent & Base B->C D Heat & Stir (80-100 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to RT E->F Reaction Complete G Dilute & Wash (EtOAc, H2O, Brine) F->G H Dry, Concentrate G->H I Purify (Column Chromatography) H->I J Product I->J Troubleshooting Troubleshooting Low Yield in Cross-Coupling A Low Yield or No Reaction B Check Starting Material Purity A->B C Review Catalyst System A->C D Optimize Reaction Conditions A->D E Consider Side Reactions A->E C1 Is Catalyst/Ligand Appropriate? C->C1 C2 Was System Properly Degassed? C->C2 D1 Vary Temperature D->D1 D2 Screen Solvents D->D2 D3 Screen Bases D->D3 E1 Debromination? E->E1 E2 Nitrile Hydrolysis? E->E2

References

Common impurities in commercial 4-Bromo-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to impurities in commercial 4-Bromo-3-(trifluoromethyl)benzonitrile during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in commercial this compound?

A1: Impurities in commercial this compound typically arise from the synthetic route used in its manufacture. The most common impurities can be categorized as follows:

  • Process-Related Impurities: These are substances related to the manufacturing process, including unreacted starting materials, intermediates, and by-products from side reactions.

  • Isomeric Impurities: These are molecules with the same chemical formula but different arrangements of atoms. In this case, the bromo and trifluoromethyl groups may be in different positions on the benzonitrile ring.

  • Degradation Products: These can form during storage or handling, particularly if the material is exposed to moisture or high temperatures.

Q2: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, GC-MS) when using this compound. What could they be?

A2: Unexpected peaks are likely due to impurities. Based on common synthetic pathways, such as the Sandmeyer reaction starting from 4-Bromo-3-(trifluoromethyl)aniline, or the bromination of 3-(trifluoromethyl)benzonitrile, potential impurities include:

  • Starting Materials:

    • 4-Bromo-3-(trifluoromethyl)aniline

    • 3-(trifluoromethyl)benzonitrile

  • Isomeric Impurities:

    • 2-Bromo-5-(trifluoromethyl)benzonitrile

    • 2-Bromo-3-(trifluoromethyl)benzonitrile

    • 5-Bromo-3-(trifluoromethyl)benzonitrile

  • By-products and Degradants:

    • 4-Bromo-3-(trifluoromethyl)benzamide (from partial hydrolysis of the nitrile)

    • 4-Bromo-3-(trifluoromethyl)benzoic acid (from complete hydrolysis of the nitrile)

    • Dibromo-(trifluoromethyl)benzonitrile isomers (from over-bromination)

    • Phenolic compounds (from the decomposition of diazonium intermediates in the Sandmeyer reaction)

Q3: How can these impurities affect my reaction?

A3: The impact of impurities depends on their nature and concentration. For example:

  • Unreacted starting materials can lead to lower yields of your desired product and the formation of unintended side-products.

  • Isomeric impurities can be difficult to separate from the desired product and may lead to challenges in purification and characterization. In drug development, isomeric impurities are a significant concern as they may have different pharmacological or toxicological profiles.

  • Hydrolysis products like the corresponding benzamide or benzoic acid introduce reactive functional groups that can interfere with subsequent reaction steps, particularly those sensitive to acidic or nucleophilic species.

Q4: My reaction with this compound is giving a lower yield than expected. Could impurities be the cause?

A4: Yes, impurities are a common cause of low reaction yields. If the purity of your starting material is lower than assumed, you are starting with less of the active reagent. Additionally, certain impurities can inhibit or poison catalysts, or participate in side reactions that consume your reagents. It is advisable to verify the purity of your batch of this compound before use, especially for sensitive applications.

Troubleshooting Guide

Issue: Unexpected Side-Product Formation

If you observe the formation of unexpected side-products in your reaction, consider the following troubleshooting steps:

  • Analyze the Starting Material: Run a purity check on your commercial this compound using a suitable analytical technique like HPLC, GC-MS, or ¹H NMR to identify and quantify any impurities.

  • Identify Potential Reactive Impurities: Based on the analysis, determine if any of the identified impurities could be participating in your reaction chemistry. For instance, a carboxylic acid impurity could interfere with a base-sensitive reaction.

  • Purify the Starting Material: If reactive impurities are present, consider purifying the this compound before use. Recrystallization or column chromatography are common purification methods.

  • Adjust Reaction Conditions: If purification is not feasible, you may need to adjust your reaction conditions to minimize the impact of the impurity. This could involve using a more selective catalyst or adding a scavenger to remove the problematic impurity.

Data Presentation: Typical Impurity Profile

The following table summarizes a hypothetical, yet representative, impurity profile for a commercial batch of this compound. Actual values may vary between suppliers and batches.

Impurity NameStructureTypical Concentration Range (%)Potential Origin
4-Bromo-3-(trifluoromethyl)aniline0.1 - 0.5Unreacted starting material (Sandmeyer route)
3-(trifluoromethyl)benzonitrile0.1 - 0.3Unreacted starting material (Bromination route)
2-Bromo-5-(trifluoromethyl)benzonitrile0.2 - 1.0Isomeric by-product
4-Bromo-3-(trifluoromethyl)benzamide0.05 - 0.2Partial hydrolysis
4-Bromo-3-(trifluoromethyl)benzoic acid0.05 - 0.1Complete hydrolysis

Experimental Protocols

Methodology for Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of common impurities in this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for mobile phase modification)

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

    • Chromatographic Conditions:

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start with a composition of 60% A and 40% B, then linearly increase to 95% B over 15 minutes. Hold at 95% B for 5 minutes, then return to the initial conditions and equilibrate for 5 minutes.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection Wavelength: 254 nm

      • Injection Volume: 10 µL

    • Data Analysis:

      • Integrate the peaks in the chromatogram.

      • Calculate the area percentage of each impurity relative to the main peak of this compound.

      • For accurate quantification, a reference standard for each impurity is required to create a calibration curve.

Mandatory Visualization

Troubleshooting_Workflow start Start: Unexpected Experimental Result (e.g., low yield, side products) check_purity Analyze Purity of Commercial This compound (e.g., HPLC, GC-MS, NMR) start->check_purity impurities_detected Are impurities detected above acceptable levels? check_purity->impurities_detected identify_impurities Identify Impurity Structures (e.g., via MS, NMR, or reference standards) impurities_detected->identify_impurities Yes no_impurities Impurities are within acceptable limits. Investigate other experimental parameters (e.g., reaction conditions, other reagents). impurities_detected->no_impurities No assess_reactivity Assess Potential Reactivity of Identified Impurities in the Reaction identify_impurities->assess_reactivity reactive_impurity Is an impurity likely to interfere with the reaction chemistry? assess_reactivity->reactive_impurity purify Purify Starting Material (e.g., recrystallization, chromatography) reactive_impurity->purify Yes adjust_conditions Adjust Reaction Conditions (e.g., different catalyst, scavenger) reactive_impurity->adjust_conditions Yes, if purification is not feasible proceed Proceed with Reaction Using Purified Material or Adjusted Conditions reactive_impurity->proceed No purify->proceed adjust_conditions->proceed end End: Problem Resolved proceed->end

Caption: Troubleshooting workflow for issues arising from potential impurities.

Stability issues of 4-Bromo-3-(trifluoromethyl)benzonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 4-Bromo-3-(trifluoromethyl)benzonitrile in common chemical reactions. It is intended for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is recommended to store the compound at 0-8 °C in a tightly sealed container.[1] The storage area should be cool, dry, and well-ventilated, away from heat sources and open flames.[2]

Q2: What are the general incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] Contact with these substances can lead to decomposition or unwanted side reactions.

Q3: Is this compound stable under typical cross-coupling reaction conditions?

A3: Yes, this compound is widely used as a building block in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[1][4] However, the success of these reactions is highly dependent on the careful selection of reaction parameters to avoid potential side reactions.

Q4: Can the nitrile group of this compound be hydrolyzed?

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Potential Cause Troubleshooting Step
Decomposition of Boronic Acid Partner Boronic acids can be susceptible to protodeboronation, especially at elevated temperatures. Consider using a boronic ester (e.g., pinacol ester) which can exhibit greater stability. A "slow-release" strategy with a masking reagent for the boronic acid can also mitigate degradation.[5]
Catalyst Inactivity Ensure the palladium catalyst is active. Use of pre-catalysts or activation procedures may be necessary. The choice of ligand is also critical; ensure it is appropriate for the specific substrates.
Inappropriate Base The base plays a crucial role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions.
Solvent Effects The polarity and coordinating ability of the solvent can influence the reaction. Common solvents for Suzuki coupling include toluene, dioxane, and DMF. Ensure the solvent is anhydrous and deoxygenated.
Issue 2: Side Reactions in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Hydrodehalogenation of the Starting Material An unproductive side reaction can be the hydrodehalogenation of the aryl halide, leading to the formation of 3-(trifluoromethyl)benzonitrile. This can occur via β-hydride elimination from the palladium-amido complex.[6] Optimizing the ligand, base, and temperature can minimize this side reaction. Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination.[4]
Decomposition of the Product or Starting Material The presence of strong bases can lead to degradation. Use the mildest effective base and the lowest possible reaction temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times at high temperatures.
Air and Moisture Sensitivity Buchwald-Hartwig amination is an air- and moisture-sensitive reaction.[4] Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried, and solvents must be anhydrous and deoxygenated.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1735-53-1[1][7]
Molecular Formula C₈H₃BrF₃N[1][7]
Molecular Weight 250.02 g/mol [1][7]
Appearance White to light yellow powder/crystal[1]
Melting Point 62 - 64 °C[2]
Boiling Point Approximately 240 - 250 °C (estimated)[2]
Solubility Low solubility in water; Soluble in common organic solvents like dichloromethane, chloroform, toluene.[2]
Purity ≥ 95-98%[1][7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and requires optimization for specific amines.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and connect to a Schlenk line.

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[4]

  • Workup: Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound E Reaction Mixture in Anhydrous Solvent A->E B Boronic Acid/Ester B->E C Pd Catalyst C->E D Base D->E F Heating (80-110 °C) under Inert Atmosphere E->F G Quenching & Extraction F->G H Column Chromatography G->H I Coupled Product H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A This compound E Reaction Mixture in Anhydrous Solvent A->E B Amine B->E C Pd Precatalyst & Ligand C->E D Base D->E F Heating (80-110 °C) E->F G Filtration through Celite F->G H Column Chromatography G->H I Aminated Product H->I

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Decomposition_Pathways cluster_conditions Potential Instability Conditions A This compound B Strong Acid/Base A->B C Strong Oxidizing Agent A->C D High Temperature A->D E Decomposition Products B->E C->E D->E

Caption: Logical relationships of potential decomposition pathways for this compound.

References

Validation & Comparative

¹H NMR Analysis of 4-Bromo-3-(trifluoromethyl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Bromo-3-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. By comparing expected chemical shifts and coupling constants with data from structurally related compounds, this document serves as a practical reference for the characterization and quality control of this molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the cyano (-CN), bromo (-Br), and trifluoromethyl (-CF₃) groups will deshield these protons, causing their signals to appear at relatively high chemical shifts (downfield).

The expected substitution pattern gives rise to an AMX spin system. The proton H-6, being ortho to the bromine atom, is expected to be the most deshielded. The proton H-2, positioned between the cyano and trifluoromethyl groups, will also be significantly deshielded. The proton H-5 is anticipated to be the most shielded of the three.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-27.9 - 8.2dJmeta = ~2 Hz
H-57.7 - 7.9ddJortho = ~8-9 Hz, Jmeta = ~2 Hz
H-68.1 - 8.4dJortho = ~8-9 Hz

Note: These are predicted values. Actual experimental values may vary depending on the solvent and spectrometer frequency.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectral data, a comparison with experimentally determined ¹H NMR data for similar compounds is presented below.

Table 2: Experimental ¹H NMR Data for Analogs of this compound

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
3-(Trifluoromethyl)benzonitrile Aromatic7.68 - 7.94m-CDCl₃
1-Bromo-4-(trifluoromethyl)benzene Aromatic7.50, 7.64d, d8.6CDCl₃
4-Amino-2-(trifluoromethyl)benzonitrile H-3, H-5, H-67.04, 6.85, 7.66d, dd, d2.0, 8.5DMSO-d₆

The data from these analogs supports the predictions for this compound. For instance, the aromatic protons in 3-(Trifluoromethyl)benzonitrile appear in a similar downfield region.[1] The ortho-coupling constant of 8.6 Hz observed in 1-Bromo-4-(trifluoromethyl)benzene is in line with the expected J-value for H-5 and H-6.[1] The data for 4-Amino-2-(trifluoromethyl)benzonitrile further illustrates the expected splitting patterns (d, dd) and coupling constants for a trisubstituted benzene ring.

Experimental Protocol

A detailed methodology for acquiring the ¹H NMR spectrum of this compound is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 400 MHz (or higher) NMR spectrometer.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

  • The acquisition time should be at least 2-3 seconds, and the relaxation delay should be 1-2 seconds.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum at room temperature.

  • A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons.

Visualization of Molecular Structure and Predicted ¹H NMR Signals

The following diagram illustrates the molecular structure of this compound and the predicted splitting patterns of its aromatic protons.

Caption: Structure of this compound and its predicted ¹H NMR signals.

References

In-Depth Analysis of 4-Bromo-3-(trifluoromethyl)benzonitrile Derivatives: A Scarcity of Comparative Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in comparative biological activity data for derivatives of 4-Bromo-3-(trifluoromethyl)benzonitrile. While this compound serves as a valuable building block in medicinal chemistry, dedicated studies detailing the synthesis and subsequent biological evaluation of a diverse series of its derivatives are not readily found in publicly accessible research.

This compound is a fluorinated building block utilized in the synthesis of potential active pharmaceutical ingredients (APIs). The presence of the bromo, trifluoromethyl, and nitrile functional groups offers multiple avenues for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and membrane permeability of drug candidates.

Despite its potential, research focusing on the systematic exploration of the biological activities of a range of compounds derived directly from the this compound scaffold is limited. While studies on other bromo-benzonitrile derivatives have shown promise in areas like anticancer and antimicrobial applications, direct quantitative comparisons of various derivatives from this specific parent molecule are not available.

For instance, a study on a series of 3/4-bromo benzohydrazide derivatives, which are structurally distinct from direct derivatives of this compound, reported compounds with notable anticancer and antimicrobial activities. One such compound demonstrated an IC50 value of 1.20 μM against the HCT116 human colon cancer cell line.[1] However, this data cannot be directly extrapolated to derivatives of the this compound core.

Challenges in Comparative Analysis

The absence of a focused body of research on the biological activities of this compound derivatives presents a significant challenge in creating a comprehensive comparison guide. To generate the detailed tables of quantitative data, experimental protocols, and signaling pathway diagrams as requested, a foundational set of studies exploring the structure-activity relationships (SAR) of a library of these specific compounds is necessary.

Such studies would typically involve:

  • Synthesis of a Derivative Library: A series of analogs would be synthesized by modifying the functional groups of the this compound core.

  • Biological Screening: These derivatives would then be tested in a panel of biological assays to determine their activity against specific targets (e.g., cancer cell lines, microbial strains, enzymes).

  • Data Analysis: The quantitative results from these assays (e.g., IC50, MIC values) would be compiled and analyzed to establish structure-activity relationships.

Without access to publications detailing this type of systematic investigation, a data-driven comparison guide cannot be constructed.

Future Research Directions

The lack of available data highlights a potential area for future research. A systematic study on the synthesis and biological evaluation of derivatives of this compound could uncover novel compounds with therapeutic potential. Such research would be invaluable to the drug discovery and development community.

References

The Androgen Receptor as a Therapeutic Target: A Comparative Analysis of 4-Bromo-3-(trifluoromethyl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of nonsteroidal antiandrogens reveals key molecular features essential for potent anticancer activity. This guide provides a comparative analysis of 4-Bromo-3-(trifluoromethyl)benzonitrile analogs, widely recognized as the foundational scaffold for potent androgen receptor antagonists like bicalutamide, and their impact on prostate cancer cell proliferation.

The androgen receptor (AR) is a critical driver in the progression of prostate cancer, making it a primary target for therapeutic intervention. Nonsteroidal antiandrogens (NSAAs) represent a cornerstone in the treatment of this disease by competitively inhibiting the binding of androgens to the AR, thereby thwarting downstream signaling pathways that promote tumor growth. The this compound moiety is a privileged chemical structure in the design of potent NSAAs. Minor structural modifications to this core can lead to significant changes in pharmacological outcomes, highlighting the importance of understanding the structure-activity relationship (SAR) to develop more effective therapeutics.[1][2]

Comparative Antiproliferative Activity

A series of bicalutamide analogs, which feature the this compound core, have been synthesized and evaluated for their in vitro antiproliferative activity against various human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below. These cell lines represent different stages and androgen sensitivities of prostate cancer: LNCaP (androgen-sensitive), 22Rv1 and VCap (express both full-length AR and splice variants), and DU-145 (androgen-insensitive).

CompoundStructural Modification from BicalutamideLNCaP IC50 (µM)22Rv1 IC50 (µM)VCap IC50 (µM)DU-145 IC50 (µM)
Bicalutamide Reference Compound>5033.62>50>50
Analog 10 Sulfide Linker16.34>100>100>100
Analog 12 Sulfide Linker with Modified Side Chain27.3016.8820.40>100
Analog 16 Deshydroxy Sulfide8.816.5910.869.87

Table 1: Antiproliferative Activity of Sulfide and Deshydroxy Bicalutamide Analogs. [2][3] Data from separate experiments are presented for comparison.

CompoundStructural Modification from BicalutamideLNCaP IC50 (µM)22Rv1 IC50 (µM)VCap IC50 (µM)DU-145 IC50 (µM)
Bicalutamide Reference Compound35.1933.6241.05>50
Analog 27 Nitro Group on Phenyl Ring B10.0211.2211.8312.35
Analog 28 Amino Group on Phenyl Ring B13.1114.2815.9117.06
Analog 29 Acetamido Group on Phenyl Ring B11.5312.8914.0115.22
Analog 30 Cyano Group on Phenyl Ring B14.8816.0917.9219.33
Analog 31 Methoxy Group on Phenyl Ring B18.2119.8721.4523.01
Enzalutamide Positive Control9.8810.1510.9911.74

Table 2: In Vitro Antiproliferative Activity of Bicalutamide Analogs with Modifications on Phenyl Ring B. [1]

Structure-Activity Relationship Insights

The data reveals several key SAR trends:

  • Modification of the Linker: Replacing the sulfonyl linker of bicalutamide with a sulfide linker (analogs 10 and 12) can lead to improved activity in some cell lines.[1] The deshydroxy sulfide analog (16) demonstrated the most potent activity across all tested cell lines, with IC50 values ranging from 6.59 to 10.86 µM.[2][3] This suggests that both the oxidation state of the sulfur and the presence of the hydroxyl group are critical determinants of antiproliferative efficacy.

  • Substitution on Phenyl Ring B: The introduction of a nitro group (Analog 27) on the second phenyl ring resulted in a significant enhancement of anticancer activity across all four prostate cancer cell lines, with IC50 values comparable to the potent antiandrogen enzalutamide.[1] Molecular docking studies suggest that the nitro group forms hydrogen bond interactions with Arg752 in the androgen receptor ligand-binding domain (LBD).[1] Other substitutions, including amino, acetamido, cyano, and methoxy groups, also led to improved activity compared to bicalutamide, though to a lesser extent than the nitro group.[1]

Experimental Protocols

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of the bicalutamide analogs was determined using a monolayer assay. Human prostate cancer cell lines (22Rv1, DU-145, LNCaP, and VCap) were seeded in 96-well plates. After 24 hours, the cells were treated with the test compounds at various concentrations. The cells were then incubated for a further 72 hours. The antiproliferative effect was quantified using a suitable cell viability assay, such as the sulforhodamine B (SRB) assay. IC50 values were calculated from the dose-response curves. All experiments were typically carried out on at least three separate occasions to ensure reproducibility.[1][2]

Androgen Receptor Signaling Pathway and Drug Interaction

The following diagram illustrates the general mechanism of action of nonsteroidal antiandrogens like the this compound analogs.

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR Androgen Receptor (AR) Androgens->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP AR_Androgen Activated AR Complex AR->AR_Androgen Conformational Change Blocked_Transcription Blocked Gene Transcription ARE Androgen Response Element (ARE) AR_Androgen->ARE Binds to DNA AR_Androgen->ARE Translocation Analogs 4-Bromo-3-(trifluoromethyl) benzonitrile Analogs Analogs->AR Competitively Binds Analogs->Blocked_Transcription Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription

Caption: Mechanism of action of this compound analogs as androgen receptor antagonists.

The provided experimental workflow for the synthesis of these analogs generally follows a multi-step process.

Synthesis_Workflow Start Starting Materials Step1 Reaction with Epoxides Start->Step1 Intermediate1 Sulfide Derivatives Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Step3 Further Modifications (e.g., Deshydroxylation) Intermediate1->Step3 Intermediate2 Sulfone Derivatives Step2->Intermediate2 Final_Analogs Final Analogs Intermediate2->Final_Analogs Step3->Final_Analogs

Caption: General synthetic workflow for the preparation of bicalutamide analogs.

References

A Comparative Guide to the Purity Assessment of 4-Bromo-3-(trifluoromethyl)benzonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity for pharmaceutical intermediates such as 4-Bromo-3-(trifluoromethyl)benzonitrile is a critical step in drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2] This guide provides a comprehensive comparison of HPLC with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly versatile and robust method for separating, identifying, and quantifying components in a mixture.[1] For a substituted benzonitrile like this compound, a reversed-phase HPLC method is generally the most effective approach.

Experimental Protocol: HPLC

A typical HPLC method for the analysis of this compound would be as follows:

  • Instrumentation:

    • System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[3] For potentially better separation of aromatic isomers, columns with alternative selectivities like Phenyl or Cyano phases could be explored.[4][5]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might be:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the main compound)

    • Injection Volume: 5 µL

  • Sample Preparation:

    • A stock solution of this compound is prepared by dissolving 10 mg of the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. This stock solution is then diluted with the initial mobile phase composition for injection.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own strengths and weaknesses. The choice of method often depends on the specific impurity profile and the information required.

Analytical Technique Principle Advantages for this compound Disadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.[1]Excellent for quantifying known and unknown impurities. High precision and robustness. Non-destructive.May not separate all co-eluting impurities. Structure elucidation of unknown impurities requires hyphenation with MS.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[1]Excellent for analyzing volatile impurities, such as residual solvents from the synthesis process.[1]The compound must be thermally stable and volatile. Derivatization may be required for non-volatile impurities.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.[1]Provides molecular weight information, which is crucial for the identification of unknown impurities.[6] High sensitivity.Quantification can be more complex than with UV detection. Ionization efficiency can vary between compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of MS.[6]A powerful tool for both the separation and identification of a wide range of impurities.[6]Higher cost and complexity compared to HPLC-UV.
Spectroscopic Methods (UV-Vis, FT-IR) Measurement of the absorption of electromagnetic radiation by the sample.Can provide a quick check for the presence of chromophoric impurities (UV-Vis) or functional group changes (FT-IR).[7]Generally not suitable for separating and quantifying individual impurities in a complex mixture.[6]

Data Presentation

The quantitative data obtained from an HPLC analysis of a batch of this compound can be summarized as follows:

Component Retention Time (min) Area (%) Identity
Impurity 15.80.15Positional Isomer
Impurity 28.20.20Starting Material
This compound 12.5 99.5 Main Compound
Impurity 315.10.10Unknown
Impurity 418.90.05By-product

This data is representative and will vary depending on the specific synthetic route and purification process.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, the following diagrams outline the logical flow for the HPLC purity assessment.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Weigh and dissolve This compound in Acetonitrile injection Inject Sample sample_prep->injection mobile_phase_prep Prepare Mobile Phase A (Aqueous) and Mobile Phase B (Organic) hplc_system HPLC System Setup (Column, Gradient, Flow Rate, Temp) mobile_phase_prep->hplc_system hplc_system->injection separation Chromatographic Separation injection->separation detection UV/DAD Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Calculate Area % Purity integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC Purity Assessment.

References

Comparative Guide to Validated Analytical Methods for 4-Bromo-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of suitable analytical methods for the characterization and quantification of 4-Bromo-3-(trifluoromethyl)benzonitrile. The selection of an appropriate analytical technique is crucial for ensuring the quality and purity of this compound in research and development. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary quantitative methods, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation. The information is supported by experimental data and methodologies adapted from the analysis of structurally related substituted benzonitriles.[1]

Method Comparison

The choice of analytical technique for this compound depends on the specific requirements of the analysis, such as the need for quantitative data, impurity profiling, or structural elucidation.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of organic compounds. It offers high precision and is suitable for routine quality control. For benzonitrile derivatives, reversed-phase HPLC with UV detection is a common approach.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds. It provides excellent separation and definitive identification based on mass spectra. This technique is particularly useful for identifying and quantifying impurities.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural confirmation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous identification of this compound. While primarily qualitative, quantitative NMR (qNMR) can be used for purity assessment with an appropriate internal standard.

Data Presentation

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of substituted benzonitriles, providing a benchmark for what can be expected for this compound.

ParameterHPLC-UVGC-MSNMR Spectroscopy
Primary Use Quantification, PurityIdentification, QuantificationStructural Elucidation
Linearity (R²) > 0.999> 0.998Not Applicable (Qualitative)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.01 - 0.05 µg/mLNot Applicable (Qualitative)
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL0.05 - 0.2 µg/mLNot Applicable (Qualitative)
Accuracy (% Recovery) 98 - 102%95 - 105%Not Applicable (Qualitative)
Precision (% RSD) < 2%< 5%Not Applicable (Qualitative)

Note: The values presented are typical for analytical methods for substituted benzonitriles and may vary depending on the specific instrumentation and method parameters.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method describes a reversed-phase HPLC approach for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.[5]

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Prepare the sample for analysis by dissolving it in acetonitrile to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound and potential volatile impurities.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Prepare calibration standards by diluting the stock solution to the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).

  • Dissolve the sample in the same solvent to a concentration within the calibration range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation of this compound.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Nuclei to be observed: ¹H, ¹³C, and ¹⁹F.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra. The expected chemical shifts and coupling patterns will confirm the structure of the molecule.

Mandatory Visualization

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.[6]

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation MD_Define Define Analytical Requirements MD_Select Select Appropriate Technology (HPLC, GC) MD_Define->MD_Select MD_Optimize Optimize Method Parameters MD_Select->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol Finalized Method V_Specificity Specificity/ Selectivity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision (Repeatability, Intermediate) V_Protocol->V_Precision V_LOD Limit of Detection (LOD) V_Protocol->V_LOD V_LOQ Limit of Quantitation (LOQ) V_Protocol->V_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Report Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD->V_Report V_LOQ->V_Report V_Robustness->V_Report Implementation Routine Use and Method Lifecycle Management V_Report->Implementation Method Approved

Caption: Workflow for analytical method validation.

References

A Comparative Guide to the Reactivity of 4-Bromo- and 4-Chloro-3-(Trifluoromethyl)benzonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic functionalization of aromatic scaffolds is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, offering a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide precursor is a critical parameter influencing reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective, data-driven comparison of two key building blocks: 4-bromo-3-(trifluoromethyl)benzonitrile and 4-chloro-3-(trifluoromethyl)benzonitrile, in the context of their performance in widely-used cross-coupling reactions.

Introduction to the Substrates

Both this compound and 4-chloro-3-(trifluoromethyl)benzonitrile are valuable intermediates in organic synthesis.[1][2] The presence of the electron-withdrawing trifluoromethyl and cyano groups activates the aromatic ring, making these compounds amenable to various nucleophilic substitution and metal-catalyzed reactions. These substrates are frequently employed in the synthesis of complex molecules with potential biological activity.[2]

PropertyThis compound4-Chloro-3-(trifluoromethyl)benzonitrile
CAS Number 1735-53-11735-54-2
Molecular Formula C₈H₃BrF₃NC₈H₃ClF₃N
Molecular Weight 250.02 g/mol 205.56 g/mol
Appearance White to light yellow powderWhite to off-white crystalline powder
Melting Point 62-64 °C66-68 °C

Reactivity in Cross-Coupling Reactions: A Comparative Overview

The fundamental difference in reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling reactions stems from the disparity in their carbon-halogen bond strengths (C-Br < C-Cl). The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in many cross-coupling catalytic cycles. Consequently, the weaker C-Br bond in this compound generally leads to faster reaction rates and allows for the use of less forcing reaction conditions compared to its chloro-analogue. This often translates to higher yields and the ability to employ a broader range of coupling partners and more benign reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The higher reactivity of aryl bromides is particularly evident in this reaction.

Illustrative Data for Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~90-95Inferred
4-Chloro-3-(trifluoromethyl)benzonitrilePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10018~85-90Inferred

Yields are estimated based on typical outcomes for these classes of substrates and are for illustrative purposes. A direct experimental comparison is not available in the cited literature.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask is added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) is added under a positive flow of argon.

  • Degassed toluene (8 mL) and degassed water (2 mL) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.

  • Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. Similar to the Suzuki coupling, the C-Br bond's greater reactivity facilitates this transformation.

Illustrative Data for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10016~85-95Inferred
4-Chloro-3-(trifluoromethyl)benzonitrileMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene11024~75-85Inferred

Yields are estimated based on typical outcomes for these classes of substrates and are for illustrative purposes. A direct experimental comparison is not available in the cited literature.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-3-(trifluoromethyl)benzonitrile with Morpholine

Materials:

  • 4-Chloro-3-(trifluoromethyl)benzonitrile

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).

  • 4-Chloro-3-(trifluoromethyl)benzonitrile (1.0 mmol) is added to the tube.

  • The tube is sealed, removed from the glovebox, and anhydrous toluene (5 mL) is added via syringe, followed by morpholine (1.2 mmol).

  • The reaction mixture is heated to 110 °C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated.

  • The residue is purified by flash column chromatography on silica gel.

Visualizing the Cross-Coupling Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.

G Generalized Cross-Coupling Workflow reagents Aryl Halide (Ar-X) Coupling Partner Base Solvent reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Palladium Precatalyst Ligand catalyst->reaction_setup heating Heating & Stirring (Reaction Monitoring) reaction_setup->heating workup Workup (Quenching, Extraction) heating->workup purification Purification (Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized workflow for a typical palladium-catalyzed cross-coupling experiment.

Signaling Pathway of a Suzuki-Miyaura Catalytic Cycle

The following diagram outlines the key steps in a Suzuki-Miyaura cross-coupling catalytic cycle.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X L₂ Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)-R L₂ PdII_ArX->PdII_ArR R-B(OH)₂ (Base) Transmetalation Transmetalation PdII_ArR->Pd0 Product Ar-R PdII_ArR->Product RedElim Reductive Elimination ArX Ar-X BoronicAcid R-B(OH)₂ Base Base

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Conclusion and Recommendations

The choice between this compound and 4-chloro-3-(trifluoromethyl)benzonitrile for cross-coupling reactions is a trade-off between reactivity and cost.

  • This compound is the more reactive substrate, generally leading to higher yields, shorter reaction times, and milder conditions. It is the preferred choice for challenging couplings, sensitive substrates, or when maximizing yield is the primary objective.

  • 4-Chloro-3-(trifluoromethyl)benzonitrile is a more cost-effective starting material. However, its lower reactivity necessitates more forcing conditions, such as higher temperatures, longer reaction times, and the use of more sophisticated and often more expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos).

For initial exploratory studies and small-scale syntheses where reaction success is prioritized, the bromo-derivative is recommended. For large-scale manufacturing or when cost is a major driver, the chloro-derivative may be a viable option, provided that the reaction conditions are carefully optimized to achieve an acceptable yield and purity profile. Researchers should consider the overall cost, including the catalyst, solvent, and energy consumption, when making a final decision.

References

The Strategic Role of 4-Bromo-3-(trifluoromethyl)benzonitrile in the Synthesis of Non-Steroidal Anti-Androgen Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of prostate cancer therapy, the development of potent and specific non-steroidal anti-androgens (NSAAs) has been a significant advancement. A key starting material that has emerged in the synthesis of several of these critical therapeutic agents is 4-Bromo-3-(trifluoromethyl)benzonitrile. This guide provides a comparative analysis of its efficacy in synthesizing prominent anti-cancer drugs like bicalutamide and its relevance in the synthesis of next-generation agents such as darolutamide. We will delve into a comparison with alternative synthetic strategies, present key experimental data, and provide detailed protocols for the synthesis of these vital medicines.

Comparative Efficacy in the Synthesis of Bicalutamide

Bicalutamide, a first-generation NSAA, is a cornerstone in the treatment of prostate cancer. The synthesis of its active (R)-enantiomer often involves the key intermediate 4-amino-2-(trifluoromethyl)benzonitrile, which is readily derived from this compound.

Synthetic Pathway Overview:

A common synthetic route to bicalutamide involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with a suitable chiral epoxide or halohydrin, followed by oxidation. The use of this compound as a precursor offers a reliable and scalable method to introduce the crucial trifluoromethyl and cyano-substituted phenyl ring into the final drug molecule.

G A This compound C 4-Amino-2-(trifluoromethyl)benzonitrile A->C Amination B Amine Nucleophile (e.g., NH3, NaN3) B->C E N-[4-cyano-3-(trifluoromethyl)phenyl] intermediate C->E D Chiral Epoxide or Halohydrin D->E Ring Opening G Bicalutamide E->G F Oxidation F->G

Synthetic approach to Bicalutamide.

While alternative routes exist, such as those starting from 2-fluoro-5-nitrobenzonitrile, the 4-bromo precursor often provides advantages in terms of regioselectivity and the straightforward introduction of the amine functionality.

Relevance in the Synthesis of Darolutamide

Darolutamide is a second-generation NSAA with a distinct chemical structure and a favorable safety profile. While direct synthesis from this compound is less common, the structural motifs present in darolutamide share similarities with bicalutamide, making the chemistry of trifluoromethyl- and cyano-substituted phenyl rings highly relevant. The synthesis of darolutamide often involves the coupling of a pyrazole derivative with a substituted benzonitrile.

Performance Comparison of Anti-Androgens

The ultimate measure of the efficacy of a synthetic route lies in the biological activity of the resulting compound. The following table summarizes key performance indicators for bicalutamide and darolutamide.

ParameterBicalutamideDarolutamideEnzalutamideApalutamide
Target Androgen Receptor (AR)Androgen Receptor (AR)Androgen Receptor (AR)Androgen Receptor (AR)
IC50 (AR binding) ~159 nM~26 nM[1]~26 nM[1]~200 nM[1]
Metastasis-Free Survival (MFS) N/A (older trials)40.4 monthsNot directly compared in the same trial40.5 months
Overall Survival (OS) Varies by studySignificantly improved vs. placeboSignificantly improved vs. placeboSignificantly improved vs. placebo

Experimental Protocols

Synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-propionamide (Bicalutamide)

This protocol outlines a common method for the synthesis of bicalutamide.

Step 1: Synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methyl-propionamide

  • To a solution of 4-amino-2-(trifluoromethyl)benzonitrile in a suitable solvent such as toluene, add a chiral epoxide, for example, (R)-2-(4-fluorophenylthiomethyl)-2-methyloxirane.

  • The reaction is typically carried out in the presence of a Lewis acid catalyst, such as Yb(OTf)3, and heated to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Step 2: Oxidation to Bicalutamide

  • Dissolve the thioether intermediate from Step 1 in a suitable solvent, such as dichloromethane or acetic acid.[2][3]

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium perborate trihydrate, portion-wise at a controlled temperature (e.g., 0-10 °C).[4]

  • Stir the reaction mixture until the oxidation is complete, as monitored by TLC or HPLC.

  • Quench the reaction with a reducing agent, such as sodium thiosulfate solution.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product is then purified by recrystallization to yield bicalutamide.

Androgen Receptor Signaling Pathway

Bicalutamide and darolutamide exert their anticancer effects by antagonizing the androgen receptor (AR) signaling pathway. In prostate cancer, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its activation, nuclear translocation, and the transcription of genes that promote tumor growth and survival.[5][6] NSAAs competitively bind to the AR, preventing its activation by androgens.[7][8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR HSP Heat Shock Proteins (HSP) AR->HSP Inactive Complex AR_active Activated AR Dimer AR->AR_active Dimerization & Nuclear Translocation NSAA NSAA (Bicalutamide/Darolutamide) NSAA->AR Competitive Binding NSAA->AR_active Inhibits Translocation ARE Androgen Response Element (ARE) AR_active->ARE DNA Binding AR_active->ARE Blocks Binding Gene Gene Transcription ARE->Gene Initiates Growth Tumor Growth & Survival Gene->Growth

Androgen Receptor Signaling Pathway Inhibition by NSAAs.

Conclusion

This compound stands as a valuable and efficient precursor in the synthesis of non-steroidal anti-androgen anti-cancer agents, particularly for first-generation drugs like bicalutamide. Its chemical properties allow for the strategic and reliable introduction of the key pharmacophore required for potent androgen receptor antagonism. While the synthesis of next-generation agents like darolutamide may employ different primary building blocks, the fundamental chemistry and understanding gained from the synthesis of earlier NSAAs remain highly relevant. The continued exploration of synthetic routes originating from versatile starting materials like this compound is crucial for the development of more effective and accessible treatments for prostate cancer.

References

Benchmarking the synthesis of 4-Bromo-3-(trifluoromethyl)benzonitrile against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic methodologies for producing 4-Bromo-3-(trifluoromethyl)benzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials. The strategic incorporation of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, making efficient synthetic access to this building block crucial.[1]

This document outlines two primary synthetic routes, presenting detailed experimental protocols and comparative data to inform methodology selection based on factors such as yield, reaction conditions, and scalability.

Method 1: Sandmeyer Reaction of 4-Bromo-3-(trifluoromethyl)aniline

The Sandmeyer reaction offers a classic and reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[2][3][4] This multi-step process begins with the synthesis of the precursor, 4-Bromo-3-(trifluoromethyl)aniline.

Synthesis of the Starting Material: 4-Bromo-3-(trifluoromethyl)aniline

A common route to the required aniline precursor involves the bromination of 3-(trifluoromethyl)aniline. The electron-donating amino group directs the electrophilic substitution to the para position, yielding the desired product.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: Prepare a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF and add it dropwise to the aniline solution at room temperature while stirring vigorously.

  • Reaction Monitoring: The reaction is typically allowed to proceed for several hours and can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an appropriate organic solvent like ethyl acetate and washed with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Diazotization and Cyanation

The core of the Sandmeyer sequence involves the conversion of the primary amino group of 4-Bromo-3-(trifluoromethyl)aniline into a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide source.

Experimental Protocol:

  • Diazotization:

    • Dissolve 4-Bromo-3-(trifluoromethyl)aniline (1.0 equivalent) in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (approximately 1.05 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

    • Stir the resulting mixture for about 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

    • Slowly add the freshly prepared diazonium salt solution to the CuCN solution. The reaction is often heated to facilitate the displacement of the diazonium group.

    • The reaction progress should be monitored by an appropriate method such as TLC or GC-MS.

    • Upon completion, the reaction mixture is typically subjected to an aqueous work-up. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification of the crude this compound is generally achieved by column chromatography or recrystallization.

Method 2: Direct Trifluoromethylation of 4-Bromobenzonitrile

An alternative approach involves the direct introduction of the trifluoromethyl group onto the 4-bromobenzonitrile backbone. This method can be more atom-economical but may present challenges in regioselectivity and require specialized reagents.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped for inert atmosphere operation, combine 4-bromobenzonitrile, a trifluoromethylating agent (e.g., TMSCF₃), and a copper catalyst.

  • Solvent and Reaction Conditions: A suitable organic solvent is added, and the reaction mixture is heated. The optimal temperature and reaction time would need to be determined empirically.

  • Work-up and Purification: Following the reaction, a standard aqueous work-up is performed. The product is extracted into an organic solvent, and the organic phase is washed, dried, and concentrated. The final product would require purification, likely via column chromatography, to isolate the desired isomer from any potential side products.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Sandmeyer ReactionMethod 2: Direct Trifluoromethylation
Starting Material 4-Bromo-3-(trifluoromethyl)aniline4-Bromobenzonitrile
Number of Steps Multi-step (aniline synthesis, diazotization, cyanation)Typically a single step from the benzonitrile
Reagents Readily available (NBS, NaNO₂, CuCN)May require specialized trifluoromethylating agents
Control of Isomers High regioselectivity based on the starting anilinePotential for formation of other isomers
Scalability Generally scalable, though handling of diazonium salts requires careMay be limited by the cost and availability of the trifluoromethylating reagent
Reported Yield Not specified for the exact final conversion in the available literatureNot specified in the available literature

Experimental Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.

Synthesis of this compound cluster_0 Method 1: Sandmeyer Reaction cluster_1 Method 2: Direct Trifluoromethylation A1 3-(Trifluoromethyl)aniline A2 Bromination (NBS/DMF) A1->A2 A3 4-Bromo-3-(trifluoromethyl)aniline A2->A3 A4 Diazotization (NaNO2/H+) A3->A4 A5 Diazonium Salt Intermediate A4->A5 A6 Sandmeyer Cyanation (CuCN) A5->A6 A7 This compound A6->A7 B1 4-Bromobenzonitrile B2 Trifluoromethylation (e.g., TMSCF3/Cu) B1->B2 B3 This compound B2->B3

Caption: Comparative workflows for the synthesis of this compound.

Application in Drug Discovery: Kinase Inhibitor Synthesis

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[6] The benzonitrile moiety can act as a key pharmacophore, while the trifluoromethyl group can enhance drug-like properties.

The general workflow for utilizing this intermediate in the synthesis of a kinase inhibitor might involve a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, at the bromine-substituted position to introduce further molecular complexity.

Role in Kinase Inhibitor Synthesis A This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B D Advanced Intermediate B->D C Diverse Building Blocks (Boronic acids, amines, etc.) C->B E Further Synthetic Steps D->E F Kinase Inhibitor Candidate E->F G Biological Screening F->G H Lead Optimization G->H

Caption: General workflow for the application of this compound in kinase inhibitor drug discovery.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-(trifluoromethyl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 4-Bromo-3-(trifluoromethyl)benzonitrile must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this chemical, minimizing risks and environmental impact.

Hazard Profile and Safety Precautions

This compound is a compound that presents several hazards. It is classified as a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.

Hazard ClassificationGHS PictogramPrecautionary Statements
Flammable Liquid and Vapour (H226)GHS02P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
Skin Irritation (H315)GHS07P280: Wear protective gloves.[1][2]
Serious Eye Irritation (H319)GHS07P280: Wear eye protection/face protection.[1][2]
Specific target organ toxicity — single exposure (Respiratory tract irritation) (H335)GHS07P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
Acute Toxicity, Oral (H302)GHS07P270: Do not eat, drink or smoke when using this product.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1][2][3][4] Under no circumstances should this chemical be disposed of down the drain or mixed with other incompatible wastes.[5]

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound".[5] Do not use abbreviations or chemical formulas.[5]

  • Segregate this waste from other incompatible materials, such as strong oxidizing agents and reducing agents.[3]

2. Container Management:

  • Use a suitable, leak-proof, and clearly labeled container for waste collection.[5] The original container is often the best choice.[6]

  • Keep the waste container tightly closed except when adding waste.[5][7]

  • Store the waste container in a designated, well-ventilated area, away from heat and ignition sources.[1]

3. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as personal protective equipment (PPE), absorbent materials from spills, and empty containers, must also be treated as hazardous waste.[5][6]

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[6]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][8]

  • Provide the waste disposal service with a complete and accurate description of the waste.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of Waste (Unused chemical or contaminated material) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible, Leak-Proof Container ppe->container labeling Label Container: 'Hazardous Waste' 'this compound' container->labeling storage Store in a Designated, Well-Ventilated Area labeling->storage segregate Segregate from Incompatible Wastes storage->segregate storage_conditions Keep container closed. Away from heat/ignition sources. segregate->storage_conditions contact_ehs Contact EHS or Licensed Waste Contractor storage_conditions->contact_ehs documentation Provide Accurate Waste Information contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end Dispose at an Approved Waste Disposal Plant pickup->end spill Spill or Contamination Occurs spill->start Treat contaminated materials as waste

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-Bromo-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-3-(trifluoromethyl)benzonitrile

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. The primary hazards include being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[1][2] Some sources also classify it as a flammable liquid and vapor. A comprehensive PPE protocol is therefore mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes.[3]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-layered nitrile gloves are recommended. For direct handling or where splashes are a risk, heavy-duty neoprene or butyl rubber gloves should be considered.[3] Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully buttoned lab coat made of a material resistant to chemicals is required. For larger quantities or increased risk of fire, flame-retardant antistatic protective clothing should be worn.
Respiratory Chemical Fume Hood / RespiratorAll handling of this compound must occur within a certified chemical fume hood to ensure adequate ventilation.[1] In the case of insufficient ventilation, a NIOSH/MSHA-approved respirator or a self-contained breathing apparatus (SCBA) is necessary.[4]

Operational Plan: Step-by-Step Handling Protocol

This section details the procedural steps for the safe handling of this compound.

Pre-Handling Preparations
  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.

  • Emergency Equipment Check: Locate and confirm the operational status of the nearest emergency shower and eyewash station.[3]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and provides adequate airflow.

  • Donning PPE: Put on all personal protective equipment as specified in Table 1 before entering the designated handling area.

Handling the Compound
  • Grounding: To prevent static discharge, ground and bond the container and receiving equipment, especially when transferring larger quantities.

  • Weighing and Transfer: Carefully weigh and transfer the solid compound within the fume hood. Use non-sparking tools.

  • Solution Preparation: If preparing a solution, slowly add the this compound to the solvent to prevent splashing.

  • Container Management: Keep all containers with the compound tightly sealed when not in active use.[1]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces within the fume hood that may have come into contact with the chemical.

  • PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last, followed by thorough hand washing with soap and water.[1]

Emergency and First Aid Procedures

Table 2: First Aid Measures for this compound

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[3] Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[1][6] If skin irritation occurs, seek medical advice.
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water and immediately call a physician or poison control center.[1][5]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste. Do not mix with other waste streams.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the chemical waste through an approved and licensed waste disposal company.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

start Start: Prepare to Handle This compound review_sds Review Safety Data Sheet (SDS) start->review_sds check_emergency_equipment Check Emergency Equipment (Eyewash, Shower) review_sds->check_emergency_equipment don_ppe Don Appropriate PPE (See Table 1) check_emergency_equipment->don_ppe use_fume_hood Work in a Certified Chemical Fume Hood don_ppe->use_fume_hood handle_chemical Handle Chemical: Weigh, Transfer, React use_fume_hood->handle_chemical exposure_event Exposure Event? handle_chemical->exposure_event decontaminate Decontaminate Work Area and Equipment dispose_waste Dispose of Waste Properly (Chemical and Contaminated Materials) decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end exposure_event->decontaminate No first_aid Administer First Aid (See Table 2) Seek Medical Attention exposure_event->first_aid Yes first_aid->end

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.